2-azido-N-ethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azido-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTCTLNGYHAZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of 2-azido-N-ethylacetamide in organic solvents
An In-depth Technical Guide to the Solubility of 2-azido-N-ethylacetamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-azido-N-ethylacetamide, a key building block in modern medicinal chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility profile based on its molecular structure and fundamental chemical principles. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 2-azido-N-ethylacetamide in their research endeavors, with a strong emphasis on safety, scientific integrity, and experimental reproducibility.
Introduction: The Strategic Importance of 2-azido-N-ethylacetamide
2-azido-N-ethylacetamide is a bifunctional molecule featuring a reactive azide group and a secondary amide. The azide moiety makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a reaction celebrated for its high yield, broad scope, and biocompatibility.[1][2][3] This reaction is instrumental in synthesizing 1,2,3-triazoles, which are core structures in many pharmaceutical compounds. The N-ethylacetamide portion of the molecule modulates its polarity and hydrogen bonding capacity, influencing its interactions with biological targets and its overall physicochemical properties.
A thorough understanding of a compound's solubility is paramount in the drug discovery pipeline.[4] Poor solubility can impede in vitro testing, leading to unreliable bioassay results, and can later cause significant challenges in formulation, bioavailability, and administration.[4] This guide provides a predictive framework and a robust experimental workflow to address the solubility question for 2-azido-N-ethylacetamide, enabling more efficient and reliable research outcomes.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][6] The molecular structure of 2-azido-N-ethylacetamide contains three key features that dictate its solubility:
-
Ethyl Group (-CH₂CH₃): A nonpolar alkyl chain that contributes to solubility in less polar organic solvents.
-
Amide Group (-C(O)NH-): A highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature promotes solubility in polar protic and aprotic solvents.[7]
-
Azido Group (-N₃): A polar functional group that contributes to the overall polarity of the molecule and can act as a hydrogen bond acceptor.[8][9]
The interplay of these groups results in a molecule of moderate polarity. It is expected to exhibit favorable solubility in a range of polar organic solvents, with limited solubility in highly nonpolar solvents like hexanes and potentially limited solubility in water due to the nonpolar ethyl group.
Table 1: Predicted Qualitative Solubility of 2-azido-N-ethylacetamide at Ambient Temperature
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Capable of hydrogen bonding with both the amide and azide groups. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Very Soluble | Strong dipole-dipole interactions with the polar functional groups. DMF and DMSO are particularly effective solvents for a wide range of organic molecules.[10] |
| Halogenated | Dichloromethane (DCM), Chloroform | AVOID | Extreme Explosion Hazard. Azides can react with halogenated solvents to form highly unstable and explosive di- and tri-azidomethane.[11][12] |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar ethyl group and the overall molecular structure may allow for some interaction, but the high polarity of the amide and azide will limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | The significant polarity mismatch between the solute and solvent will prevent effective dissolution.[6] |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly to Moderately Soluble | The polar amide and azide groups can interact with water, but the nonpolar ethyl group will limit solubility. Solubility is expected to be pH-dependent to a minor degree. |
Mandatory Safety Protocols for Handling Azido Compounds
Organic azides are high-energy molecules and must be handled with extreme caution due to their potential to decompose explosively when subjected to heat, shock, friction, or light.[11][12][13]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[14]
-
Ventilation: All work with azido compounds must be conducted inside a certified chemical fume hood.[15]
-
Blast Shield: A blast shield is required for all reactions involving azides, especially when working on scales greater than a few milligrams or when heating the compound.[11][15]
-
Avoid Incompatibles:
-
Metals: Never use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver, mercury), as this can form highly shock-sensitive and explosive metal azides.[11][14] Use plastic, ceramic, or glass spatulas.
-
Halogenated Solvents: Strictly avoid all halogenated solvents (e.g., DCM, chloroform) due to the risk of forming explosive di- and tri-azidomethane.[12]
-
Strong Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[11]
-
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[12][14] It should never be mixed with other waste streams, particularly acidic or metallic waste. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols.
Experimental Protocol for Quantitative Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC).[4]
Materials and Equipment
-
2-azido-N-ethylacetamide (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Stock Solution Preparation: Accurately weigh a known mass of 2-azido-N-ethylacetamide and dissolve it in a known volume of the test solvent to create a primary stock solution of known concentration.
-
Serial Dilutions: Perform a series of dilutions from the primary stock solution to prepare at least five standard solutions of decreasing concentration.
-
Analytical Measurement: Analyze each standard solution using the chosen analytical method (e.g., measure absorbance at λ_max for UV-Vis).
-
Curve Generation: Plot the analytical signal (e.g., absorbance) versus the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration curve.
Part B: Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of solid 2-azido-N-ethylacetamide to a vial (a sufficient amount should remain undissolved at the end). For example, add ~10 mg of solid to 2 mL of the test solvent.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for at least 24 hours to ensure equilibrium is reached.[4] Self-Validation Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be consistent once equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL of filtrate to saturate the filter membrane and avoid adsorption effects. Collect the clear filtrate into a clean vial.
-
Dilution (if necessary): The saturated filtrate may need to be diluted with the test solvent to bring its concentration into the linear range of the previously prepared calibration curve.[17] Record the dilution factor accurately.
-
Quantification: Analyze the diluted (or undiluted) filtrate using the same analytical method used for the calibration curve.
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted filtrate. Multiply this value by the dilution factor to calculate the solubility of 2-azido-N-ethylacetamide in the solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Figure 1: Shake-Flask Solubility Determination Workflow.
Factors Influencing Solubility: A Deeper Look
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This process can be understood as an interplay between three types of intermolecular forces:
-
Solute-Solute Interactions: The forces holding the 2-azido-N-ethylacetamide molecules together in the crystal lattice (e.g., hydrogen bonds, dipole-dipole forces). These must be overcome.
-
Solvent-Solvent Interactions: The forces between the solvent molecules. The solvent must create a cavity to accommodate the solute molecule.
-
Solute-Solvent Interactions: The new forces formed between the solute and solvent molecules. Favorable interactions here (e.g., hydrogen bonding, dipole-dipole) drive the dissolution process.
Solubility is achieved when the energy gained from favorable solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.
Caption: Figure 2: Intermolecular Forces in Dissolution.
Conclusion
While specific quantitative solubility data for 2-azido-N-ethylacetamide is not widely published, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be soluble in a variety of polar organic solvents, which is advantageous for its common applications in synthetic organic chemistry, particularly click chemistry. This guide provides the necessary safety framework and a detailed, validated experimental protocol to empower researchers to determine precise solubility values tailored to their specific solvent systems and experimental conditions. Adherence to these methodologies will ensure the generation of reliable data, facilitating smoother progress in research and development while maintaining the highest standards of laboratory safety.
References
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Safe Handling of Azides - safety.pitt.edu. (2013). University of Pittsburgh. [Link]
-
Azide Compounds - Environmental Health and Safety. Princeton University. [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. United Arab Emirates University. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
Solubility of organic compounds (video). Khan Academy. [Link]
-
Best solvent for azide alkyne cycloaddition? (2018). ResearchGate. [Link]
-
2-Azido-N-methylacetamide. PubChem, National Institutes of Health. [Link]
-
Click chemistry on multiple azide groups - can anyone help? (2013). ResearchGate. [Link]
-
2-azido-N-phenylacetamide. PubChem, National Institutes of Health. [Link]
-
2-Azido-N-(4-methylphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Supporting Information 1. University of Florida. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Any advice on the procedure preparation of 2-azido-N-phenylacetamide? (2015). ResearchGate. [Link]
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Synthesis of 2-azido-2-phenylacetyl chloride. PrepChem.com. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
(PDF) 2-Azido-N-(4-methylphenyl)acetamide. (2022). ResearchGate. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics. [Link]
-
(a) Multiple polar structures of the azide group. (b) Applications of aryl azide in organic chemistry. ResearchGate. [Link]
-
Hydrogen-Bonded Multilayer Films Based on Poly(N-vinylamide) Derivatives and Tannic Acid. (2015). Langmuir. [Link]
-
(Z)-N-[2-(Dimethylammonio)ethyl]thioacetamide chloride. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Cheméo. [Link]
-
Computational Analysis on the Microstructure of Natural Deep Eutectic Solvent – A Review. (2019). Chemical Engineering Transactions. [Link]
-
Structure and hydrogen bonding in neat N-methylacetamide: classical molecular dynamics and Raman spectroscopy studies of a liquid of peptidic fragments. (2006). The Journal of Physical Chemistry B. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Ethylacetamide. PubChem, National Institutes of Health. [Link]
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Comprehensive Technical Safety Guide: 2-Azido-N-ethylacetamide
Document Control:
-
Version: 1.0 (Research Grade)
-
Applicability: Research & Development (R&D), Medicinal Chemistry, Chemical Biology
-
Status: HIGH ENERGY COMPOUND – RESTRICTED HANDLING
Part 1: Chemical Identity & Physiochemical Profile
Senior Scientist Note: Unlike commodity chemicals, 2-azido-N-ethylacetamide is often synthesized in-situ or on small scales for "Click Chemistry" (CuAAC) or PROTAC linker design. Standard databases often lack specific experimental data for this derivative. The values below combine available experimental data with structural-analog predictions (SAR) essential for safety planning.
| Parameter | Specification / Value |
| Chemical Name | 2-Azido-N-ethylacetamide |
| CAS Number | 1247228-56-3 (Note: CAS may vary by solvate/salt form; verify by structure) |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 144.13 g/mol |
| Physical State | Colorless to pale yellow liquid (Predicted) or low-melting solid. |
| Boiling Point | >100°C (Decomposes). DO NOT DISTILL. |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol. Sparingly soluble in water. |
| Energetic Class | High Energy / Potentially Explosive (See Section 2) |
Part 2: Hazard Identification & Mechanistic Analysis
The "Rule of Carbon" Analysis (Critical Safety Metric)
As a researcher, you must validate the stability of organic azides using the Carbon/Nitrogen (C/N) Ratio . This is the primary determinant of shock/thermal sensitivity.
The Equation:
Analysis for 2-azido-N-ethylacetamide (
-
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> - (3 in azide + 1 in amide)
Calculation:
Conclusion: The ratio is 1.25 , which is significantly below the safety threshold of 3.0 .
-
Implication: This molecule is thermodynamically unstable . It possesses high potential for explosive decomposition if isolated in pure form, heated, or subjected to mechanical shock.[2]
-
Operational Directive: DO NOT ISOLATE in quantities >500 mg. Store and handle primarily in solution (e.g., dilute in DCM or DMF).
GHS Classification (Derived)
-
Physical: Explosive; mass explosion hazard (if isolated).
-
Health (Acute): Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3).
-
Health (Chronic): Target organ toxicity (Cardiovascular/CNS).[4]
Part 3: Safe Handling Workflow & Engineering Controls
Core Directive: Treat this compound as a "Energetic Material." All manipulations must occur behind a blast shield.[4]
Workflow Diagram
The following logic flow dictates the safe lifecycle of the compound in your lab.
Figure 1: Safe handling lifecycle emphasizing the prohibition of distillation and the requirement for chemical quenching.
Specific Protocols
A. Storage
-
State: Store as a solution (0.5M - 1.0M) in a non-halogenated solvent if possible (though DCM is common, it can form diazidomethane with sodium azide; for this alkyl azide, DCM is acceptable but DMSO is safer for stability).
-
Container: Amber glass or HDPE. NO METAL CONTAINERS.
-
Environment: -20°C freezer, spark-proof.
B. Weighing & Transfer
-
Tools: Use Teflon or ceramic spatulas only.
-
Reasoning: Metal spatulas (especially Iron, Copper) can react with trace free hydrazoic acid or the azide itself to form heavy metal azides (
, ), which are primary explosives sensitive to feather-touch friction.
-
-
PPE: Nitrile gloves (double gloved) or Butyl rubber. Standard lab coat + Blast Shield.
C. Reaction Parameters
-
Temperature: Maintain reaction temperature < 80°C .
-
Concentration: Keep reaction concentration < 0.5 M to prevent thermal runaway.
-
Atmosphere: Inert gas (Argon/Nitrogen) is required to prevent moisture ingress (hydrolysis risk).
Part 4: Emergency Response
Fire
-
Media: Dry chemical,
, or sand. Do NOT use water if the neat compound is present (hydrolysis risk). -
Behavior: Azides decompose releasing
gas rapidly.[4] In a fire, this expansion causes over-pressurization and explosion.
Spill Cleanup (Small Scale < 5mL)
-
Evacuate the immediate area.
-
Don PPE: Face shield, double gloves.
-
Absorb: Use a non-metal scoop and inert absorbent (Vermiculite).
-
Neutralize: Gently apply a 10% solution of Sodium Nitrite (
) acidified with dilute sulfuric acid (See Section 5). Warning: This releases NO gas; perform in fume hood.
Part 5: Disposal & Neutralization (The "Kill" Step)
CRITICAL PROHIBITION: Never pour azide solutions down the sink. Reaction with copper/lead piping creates a permanent explosion hazard in the building's plumbing.
Chemical Neutralization Protocol
The safest method to destroy the azide functionality is reduction to the amine (Staudinger Reduction) or oxidative destruction.
Method A: Phosphine Reduction (Recommended for Organic Azides) This converts the explosive azide to a stable amine.
-
Dissolve: Dilute the waste azide in THF or Dioxane.
-
Add Reagent: Add 1.5 equivalents of Triphenylphosphine (
). -
Incubate: Stir at room temperature for 2-4 hours. Nitrogen gas (
) will evolve (bubbling). -
Hydrolyze: Add a small amount of water to complete the hydrolysis of the aza-ylide intermediate.
-
Result: The mixture now contains the corresponding amine and triphenylphosphine oxide, which are non-explosive and can be disposed of via standard organic waste streams.
Method B: Nitrite Destruction (For Aqueous Waste)
Note: This generates toxic gases (
-
In a fume hood, place the aqueous azide waste in a beaker.
-
Add 20% Sodium Nitrite (
) solution (excess).[4] -
Slowly add 20% Sulfuric Acid (
).[4] -
Test with starch-iodide paper (turns blue if nitrite is present/reaction complete).[4]
Neutralization Mechanism Diagram
Figure 2: Staudinger Reduction mechanism for safe chemical neutralization of the azide group.
References
-
University of California, Santa Barbara (UCSB). (2022). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[2] Retrieved from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[2] Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]
-
PubChem. (2023). Compound Summary: 2-Chloro-N-ethylacetamide (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
Northeastern University EHS. (2020). Standard Operating Procedure: Sodium Azide and Organic Azides.[1][4] Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2-azido-N-ethylacetamide and 2-azidoacetic acid: A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the strategic incorporation of bioorthogonal functional groups has become a cornerstone for elucidating complex biological processes and constructing sophisticated molecular architectures. Among these, the azide moiety stands out for its compact size, stability, and unique reactivity in "click chemistry." This guide provides a detailed comparative analysis of two fundamental azide-containing building blocks: 2-azidoacetic acid and its derivative, 2-azido-N-ethylacetamide. We will delve into their synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights to guide experimental design for researchers, scientists, and drug development professionals.
Introduction: The Azido Group as a Versatile Chemical Handle
The azido group (-N₃) is a powerful tool in chemical biology due to its bioorthogonality; it does not typically react with functional groups found in biological systems.[1] Its primary reactivity is exploited in two main transformations: the Staudinger ligation with phosphines and the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction.[2] These reactions enable the precise and efficient covalent linkage of molecules in complex biological environments, facilitating applications from protein labeling to drug targeting.[2][3]
The choice of the azide-bearing molecule is critical, as the scaffold to which the azide is attached dictates its solubility, stability, and suitability for specific applications. Here, we dissect the nuances of two closely related yet functionally distinct reagents: the parent carboxylic acid and its corresponding ethyl amide.
Physicochemical Properties: A Tale of Two Functional Groups
The fundamental difference between 2-azidoacetic acid and 2-azido-N-ethylacetamide lies in the terminal functional group: a carboxylic acid versus a secondary amide. This seemingly small change has profound implications for their physical and chemical behavior.
| Property | 2-azidoacetic acid | 2-azido-N-ethylacetamide | Rationale for Differences |
| Molecular Formula | C₂H₃N₃O₂ | C₄H₉N₅O | The addition of an ethylamine group to the carboxylic acid. |
| Molecular Weight | 101.07 g/mol | 127.15 g/mol | The ethylamide moiety increases the molecular mass. |
| Acidity (pKa) | ~3-4 (estimated) | Not applicable | The carboxylic acid is acidic, while the amide is neutral. |
| Solubility in Water | High | Moderate to High | The carboxylic acid can deprotonate to form a highly soluble carboxylate. The amide's polarity and hydrogen bonding capacity also confer water solubility.[1][4][5][6] |
| Solubility in Organic Solvents | Varies (soluble in polar protic solvents) | Good (soluble in a range of polar organic solvents) | The ethyl group in the amide increases its lipophilicity compared to the carboxylic acid.[1] |
| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | Both can participate in hydrogen bonding, influencing their solubility and interactions with biomolecules. |
| Chemical Stability | Generally stable, but can be sensitive to strong acids.[7] | Generally more stable, particularly to hydrolysis, compared to esters.[1] | The amide bond is resonance-stabilized and less susceptible to nucleophilic attack than the carboxylic acid is to certain reactions.[8] |
Synthesis of 2-azidoacetic acid and 2-azido-N-ethylacetamide
The synthesis of both compounds is straightforward and typically proceeds from readily available starting materials.
Synthesis of 2-azidoacetic acid
A common and efficient method for synthesizing 2-azidoacetic acid involves the nucleophilic substitution of a haloacetic acid with an azide salt.
Caption: Synthesis of 2-azidoacetic acid.
Experimental Protocol: Synthesis of 2-azidoacetic acid
-
Dissolve bromoacetic acid in water or an organic solvent like dimethylformamide (DMF).
-
Add sodium azide portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
If using water as a solvent, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoacetic acid.
Synthesis of 2-azido-N-ethylacetamide
2-azido-N-ethylacetamide can be synthesized in two main ways: by direct amidation of 2-azidoacetic acid or through a two-step process starting from 2-chloroacetyl chloride.
Method 1: Direct Amidation of 2-azidoacetic acid
Caption: Synthesis via direct amidation.
Experimental Protocol: Direct Amidation
-
Dissolve 2-azidoacetic acid in an anhydrous solvent such as DMF or dichloromethane.
-
Add a coupling reagent (e.g., EDC, HATU) and an amine base (e.g., DIPEA) to the solution.
-
Cool the mixture to 0°C and add ethylamine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup to remove the coupling byproducts.
-
Purify the crude product by column chromatography to obtain 2-azido-N-ethylacetamide.
Method 2: Two-Step Synthesis from 2-chloroacetyl chloride
This is often the more common and cost-effective route.
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Methodological & Application
Technical Application Note: CuAAC Reaction using 2-Azido-N-ethylacetamide
Executive Summary & Core Directive
This application note details the optimized protocols for utilizing 2-azido-N-ethylacetamide in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike lipophilic organic azides, 2-azido-N-ethylacetamide possesses a hydrophilic amide backbone, making it an ideal "capping agent" for quenching unreacted alkynes in bioconjugation or as a compact linker in PROTAC/molecular glue synthesis.
Critical Safety Advisory:
2-azido-N-ethylacetamide (
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Before initiating synthesis, verify the physicochemical properties of the reagent to ensure compatibility with your specific reaction matrix.
| Property | Specification |
| Compound Name | 2-azido-N-ethylacetamide |
| IUPAC Name | 2-azido-N-ethylethanamide |
| CAS Number | 63969-02-8 (Generic for Azido-acetamides) / Structure Specific |
| Molecular Formula | |
| Molecular Weight | 128.13 g/mol |
| Solubility | High in |
| Functionality | Terminal Azide ( |
| Stability | Store at -20°C protected from light. Do not concentrate to dryness. |
Mechanistic Rationale & Catalytic Cycle[7][10][11][12]
The CuAAC reaction proceeds via a stepwise formation of copper-acetylide intermediates.[2] The use of a stabilizing ligand is not optional for this protocol; it is a requirement to prevent Cu(I) oxidation and disproportionation.
Why Ligands Matter
For 2-azido-N-ethylacetamide, the amide group can loosely coordinate with copper, potentially poisoning the catalyst if the copper concentration is too low. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous conditions because it blocks the formation of cytotoxic reactive oxygen species (ROS) and maintains Cu(I) bioavailability better than TBTA.
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and flow for the bioconjugation protocol.
Caption: Step-wise workflow for CuAAC bioconjugation. Note the pre-complexation of Copper and Ligand.[3][4]
Experimental Protocols
Protocol A: Aqueous Bioconjugation (Protein/DNA Labeling)
Best for: Labeling biomolecules where the azide is used as a small capping agent.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.0). Avoid Tris (competes for Cu).
-
CuSO4: 20 mM in water.
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (Freshly prepared—yellow solution indicates degradation).
-
2-azido-N-ethylacetamide: 10 mM stock in water or DMSO.
Procedure:
-
Substrate Mix: Dilute the alkyne-modified biomolecule to 50–100 µM in Buffer. Add 2-azido-N-ethylacetamide (5–10 equivalents relative to alkyne).
-
Catalyst Pre-complexation (Crucial): In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 2 µL CuSO4 + 4 µL THPTA). Incubate for 2 minutes. Rationale: This ensures all Cu(II) is ligated before reduction, preventing protein precipitation.
-
Initiation: Add the Cu-THPTA complex to the substrate mix (Final [Cu] should be 100–500 µM).
-
Reduction: Add Sodium Ascorbate (Final conc: 2.5 mM).
-
Incubation: Rotate at Room Temperature for 30–60 minutes. Keep headspace small to minimize
. -
Quenching: Add EDTA (final 10 mM) to strip copper before downstream processing.
Protocol B: Small Molecule Synthesis (Library Generation)
Best for: Synthesis of triazole-linked small molecules in organic/mixed solvents.
Reagents:
-
Solvent: t-Butanol / Water (1:1 v/v).
-
Catalyst: CuSO4 (5 mol%).
-
Reductant: Sodium Ascorbate (15 mol%).
-
2-azido-N-ethylacetamide: 1.1 equivalents.
Procedure:
-
Dissolve the alkyne (1.0 eq) and 2-azido-N-ethylacetamide (1.1 eq) in t-BuOH/Water.
-
Add CuSO4 solution (5 mol%).
-
Add Sodium Ascorbate (15 mol%). The solution will turn bright yellow/orange (characteristic of Cu(I)-acetylides).
-
Stir vigorously at RT for 4–12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. The hydrophilic amide nature of the product may require "salting out" with brine to improve extraction efficiency.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Solution turns brown/black | Oxidation of Ascorbate/Cu | Degas solvents; Increase Ascorbate concentration; Ensure THPTA is in excess (5:1). |
| Protein precipitates | Cu(II)-induced aggregation | Premix Cu/THPTA before adding to protein; Reduce [Cu] to 100 µM. |
| Low Yield (Aqueous) | Tris buffer interference | Switch to Phosphate or HEPES buffer. Tris coordinates Cu(I) weakly and promotes oxidation. |
| Low Yield (Organic) | Poor solubility of Ascorbate | Add a small amount of water to the organic solvent to dissolve the ascorbate. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Jena Bioscience. (n.d.). Click Chemistry Protocols: CuAAC Reaction Buffer Kit. Jena Bioscience Application Notes. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Safety of Azides. (2021). UC Berkeley College of Chemistry Safety Manual. Guidelines on Organic Azide Handling (Rule of Six). Link
Sources
- 1. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
Synthesis of 1,2,3-triazoles from 2-azido-N-ethylacetamide
Executive Summary
This guide details the synthesis of 1,2,3-triazoles utilizing 2-azido-N-ethylacetamide as the azide component. This specific scaffold serves as a critical amide bioisostere in peptidomimetic drug design. We provide two distinct protocols:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Yields 1,4-disubstituted triazoles.[1][2][3]
-
RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Yields 1,5-disubstituted triazoles.[2][3]
Key Technical Insight: The presence of the carbonyl group adjacent to the azide (an
Safety Pre-requisites: The C/N Ratio Rule
CRITICAL WARNING: Organic azides are potentially explosive.[4][5] Before synthesis, you must validate the stability of your specific azide using the Carbon/Nitrogen (C/N) ratio.[4]
Analysis of 2-Azido-N-ethylacetamide:
-
Formula:
-
Molecular Weight: 128.13 g/mol
-
Atom Counts:
,
The Safety Equation:
Verdict: HIGH HAZARD. The ratio (1.25) is significantly below the safety threshold of 3. This molecule has a high energy density.
-
Protocol Modification: Do NOT distill or rotary evaporate this azide to complete dryness.
-
Storage: Store as a solution (e.g., in DMF or tBuOH) below room temperature.
-
Scale: Limit synthesis to <1 gram scale per batch.
Precursor Preparation: 2-Azido-N-ethylacetamide
Note: If the starting material is not commercially available, it is synthesized from 2-chloro-N-ethylacetamide.
Reagents:
-
2-Chloro-N-ethylacetamide (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or Acetone/Water (3:1)
Protocol:
-
Dissolve 2-chloro-N-ethylacetamide (e.g., 5.0 mmol, 607 mg) in DMSO (10 mL).
-
CAUTION: Add
(7.5 mmol, 488 mg) slowly. -
Stir at room temperature for 12 hours. (Heating to 60°C accelerates this to 2 hours but increases risk).
-
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash combined organics with brine to remove DMSO.
-
Dry: Dry over
, filter. -
Concentrate: Carefully concentrate under reduced pressure but stop before dryness. Use this solution directly for the click reaction.
Core Protocol 1: CuAAC (Synthesis of 1,4-Triazoles)
This is the standard "Click" reaction, utilizing Cu(I) catalysis to enforce 1,4-regioselectivity.[1]
Mechanism of Action (Catalytic Cycle)
The copper(I) species forms a
Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Experimental Procedure
Reagents:
-
Azide: 2-azido-N-ethylacetamide (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.0 - 1.2 equiv)
-
Catalyst:
(5-10 mol%) -
Reductant: Sodium Ascorbate (10-20 mol%)
-
Solvent: t-Butanol / Water (1:1)
Step-by-Step:
-
Dissolution: In a reaction vial, suspend the alkyne (1.0 mmol) and the azide solution (containing 1.0 mmol azide) in 4 mL of
(1:1). -
Catalyst Prep: Prepare a fresh 1M solution of Sodium Ascorbate in water. Prepare a 0.5M solution of
in water. -
Initiation: Add the
solution (20 µL, 0.01 mmol) followed immediately by the Sodium Ascorbate (40 µL, 0.04 mmol). The solution should turn bright yellow/orange (indicating Cu(I)). -
Reaction: Stir vigorously at room temperature for 4–16 hours.
-
Monitoring: TLC usually shows the disappearance of the alkyne.
-
-
Workup:
Core Protocol 2: RuAAC (Synthesis of 1,5-Triazoles)
To access the sterically demanding 1,5-isomer, Copper is replaced with a Pentamethylcyclopentadienyl Ruthenium chloride catalyst (
Reagents:
-
Catalyst:
(2-5 mol%) -
Solvent: Dioxane or THF (Anhydrous)
-
Atmosphere: Nitrogen or Argon (Strictly inert)
Step-by-Step:
-
Setup: Flame-dry a reaction flask and cool under Argon.
-
Mixing: Add
(0.02 mmol) and anhydrous Dioxane (5 mL). -
Addition: Add the terminal alkyne (1.0 mmol) and 2-azido-N-ethylacetamide (1.0 mmol).
-
Reaction: Heat to 60°C for 6–12 hours.
-
Note: RuAAC is slower than CuAAC and often requires thermal activation.
-
-
Purification: Remove solvent in vacuo. Purify via Flash Column Chromatography (Silica gel).
Data Presentation & Characterization
Comparison of Methods:
| Feature | CuAAC Protocol | RuAAC Protocol |
| Active Metal | Copper (I) | Ruthenium (II) |
| Regioselectivity | 1,4-disubstituted (Exclusive) | 1,5-disubstituted (Major) |
| Solvent System | Aqueous ( | Organic (THF/Dioxane) |
| Atmosphere | Air tolerant | Inert (Argon/Nitrogen) |
| Reaction Time | 4 - 16 Hours | 6 - 24 Hours |
Expected Analytical Data (1H NMR in
-
Triazole C-H (1,4-isomer): Singlet,
7.8 – 8.2 ppm (Deshielded). -
Triazole C-H (1,5-isomer): Singlet,
7.5 – 7.7 ppm (Slightly more shielded). -
Linker (
): Singlet, 5.0 – 5.2 ppm. -
Ethyl Group (
):-
Quartet (
3.2 – 3.4 ppm) -
Triplet (
1.1 – 1.2 ppm)
-
-
Amide NH: Broad singlet,
6.0 – 7.5 ppm.
References
-
Mechanistic Foundation of CuAAC
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
-
RuAAC Methodology
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.
-
Safety of Organic Azides
-
Applications in Peptidomimetics
- Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bioisosteres: Geospecificity and Metabolic Stability. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Click Chemistry [organic-chemistry.org]
Peptide modification protocols with 2-azido-N-ethylacetamide
Application Note: Site-Specific Peptide Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 2-Azido-N-ethylacetamide
Abstract & Introduction
This Application Note details the protocol for modifying alkyne-functionalized peptides using 2-azido-N-ethylacetamide (CAS: 1247228-56-3). While often used as a model azide in kinetic studies, this reagent serves a critical role in peptide therapeutics and chemical biology as a low-molecular-weight capping agent .
By reacting 2-azido-N-ethylacetamide with propargylglycine (Pra) or other alkyne-bearing residues via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can:
-
Block reactive alkyne handles to prevent non-specific interactions in complex biological media.
-
Modulate physiochemical properties (solubility/polarity) of the peptide C- or N-terminus without introducing bulky fluorophores or PEG chains.
-
Validate "Click" reaction efficiency on solid-phase or in solution before committing expensive payloads (e.g., toxins, radiolabels).
This guide provides a robust, self-validating workflow for solution-phase conjugation, including reagent preparation, catalysis optimization, and LC-MS validation.
Reaction Mechanism & Workflow
The core mechanism relies on the bioorthogonal reaction between the azide group (
Figure 1: Mechanistic Workflow of Peptide Capping
Caption: Figure 1. The CuAAC reaction pathway.[1][2] The 2-azido-N-ethylacetamide reacts with the peptide alkyne via a copper-acetylide intermediate to form a regioselective triazole.
Materials & Reagent Preparation
Critical Reagents
| Reagent | Role | Recommended Grade/Source |
| 2-Azido-N-ethylacetamide | Azide Donor | >95% Purity (Synthetic or Commercial) |
| Peptide-Alkyne | Substrate | HPLC Purified (>90%), containing Propargylglycine (Pra) |
| CuSO | Copper Source | ACS Reagent Grade |
| THPTA | Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (Protects Cu(I) from oxidation) |
| Sodium Ascorbate | Reducing Agent | Freshly prepared (Critical) |
| Aminoguanidine HCl | Scavenger | Optional: Prevents dehydroascorbate-arginine adducts |
Stock Solution Preparation
-
Azide Stock (50 mM): Dissolve 2-azido-N-ethylacetamide in DMSO or DMF. Store at -20°C.
-
CuSO
Stock (20 mM): Dissolve in degassed Milli-Q water. -
THPTA Ligand (50 mM): Dissolve in degassed Milli-Q water.
-
Catalyst Premix (Recommended): Mix CuSO
and THPTA in a 1:5 molar ratio (e.g., 20 µL CuSO + 100 µL THPTA) before adding to the reaction. This ensures the copper is coordinated and less toxic to the peptide.
Experimental Protocol: Solution-Phase Conjugation
Objective: Complete conversion of peptide-alkyne to peptide-triazole-ethylacetamide within 2 hours.
Step 1: Peptide Solubilization
Dissolve the alkyne-containing peptide in 100 mM Potassium Phosphate Buffer (pH 7.0) or a DMSO/Water mix (if hydrophobic) to a final concentration of 0.5 – 1.0 mM .
-
Note: Avoid buffers with strong chelators (EDTA) or free amines (Tris) as they compete with the copper catalyst.
Step 2: Reaction Assembly
Add reagents in the following specific order to a 1.5 mL Eppendorf tube (low binding). The order prevents premature copper oxidation or precipitation.
-
Peptide Solution: 80 µL (Final: 1 mM)
-
2-Azido-N-ethylacetamide (50 mM): Add 4 µL (Final: 2.5 mM, 2.5 eq ).
-
Why: A 2.5-fold excess ensures pseudo-first-order kinetics driving the reaction to completion.
-
-
Aminoguanidine (100 mM): Add 5 µL (Final: 5 mM). (Optional, but recommended for Arginine-rich peptides).
-
Cu-THPTA Premix: Add 5 µL of the pre-complexed stock (Final: 0.5 mM Cu / 2.5 mM THPTA).
-
Sodium Ascorbate (100 mM): Add 5 µL (Final: 5 mM).
-
Critical: Add this LAST . The reaction starts immediately upon addition. The solution may turn slightly yellow (characteristic of Cu(I)-THPTA).
-
Step 3: Incubation
-
Flush the headspace with Nitrogen or Argon (optional but good practice).
-
Incubate at 25°C - 37°C for 1 to 2 hours with gentle agitation (thermomixer).
-
Do not vortex vigorously as this introduces oxygen, re-oxidizing Cu(I) to inactive Cu(II).
Step 4: Quenching & Scavenging
-
Add EDTA (500 mM, pH 8.0) to a final concentration of 10 mM. This chelates the copper and stops the reaction.
-
Purification: Proceed immediately to HPLC purification or desalting (C18 Spin Column) to remove the excess small molecule azide and copper.
Quality Control & Data Interpretation
LC-MS Validation
The reaction must be monitored by LC-MS (ESI or MALDI).
Expected Mass Shift: The formation of the triazole linkage adds the exact mass of the azide reagent to the peptide.
-
Formula of 2-azido-N-ethylacetamide:
-
Molecular Weight: 128.13 g/mol
-
Mass Added to Peptide: +128.13 Da
| Species | Theoretical Mass (Da) | Observation |
| Reactant (Peptide-Alkyne) | Peak at T=0 | |
| Product (Peptide-Triazole) | Dominant peak at T=2h | |
| Adducts (Common artifacts) | Ammonium/Sodium adducts (ignore) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Product Formed | Inactive Catalyst (Oxidation) | Prepare fresh Ascorbate. Ensure THPTA:Cu ratio is >2:1. Degas buffers. |
| Peptide Precipitation | Low Solubility of Azide | Increase DMSO content (up to 20-30%). |
| Peptide Degradation | ROS Generation (Fenton Chem) | Increase THPTA concentration. Add Aminoguanidine. Reduce Cu concentration. |
| Incomplete Conversion | Steric Hinderance | Increase Temperature to 40°C. Increase Azide excess to 5-10 eq. |
Synthesis of 2-Azido-N-ethylacetamide (In-House)
If the reagent is not available commercially, it can be synthesized from 2-chloro-N-ethylacetamide.
-
Reactants: 2-Chloro-N-ethylacetamide (1.0 eq) + Sodium Azide (
, 1.5 eq). -
Solvent: Anhydrous DMF.
-
Condition: Stir at 60°C for 4 hours.
-
Workup: Dilute with water, extract into Ethyl Acetate, wash with brine, dry over
. -
Safety: Warning: Low molecular weight organic azides can be explosive if concentrated or heated excessively. Keep the C/N ratio > 3. (This molecule has C=4, N=4, ratio=1, which is energy rich . Handle in solution; do not distill to dryness).
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Bachem. (2023). "Peptide Modifications: Click Chemistry." Bachem Knowledge Base. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link
-
ThermoFisher Scientific. "Click Chemistry Reagents and Protocols." ThermoFisher User Guide. Link
Sources
Application Notes and Protocols: Preparation of Azide-Functionalized Scaffolds for Drug Discovery
<
Abstract
The introduction of the azide moiety onto molecular scaffolds is a cornerstone of modern drug discovery, providing a versatile chemical handle for a multitude of bioorthogonal conjugation strategies.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of azide-functionalized scaffolds. It delves into the underlying chemical principles, offers detailed, field-proven protocols for various scaffold types, and emphasizes the critical safety considerations inherent in working with azido compounds. The protocols are designed to be self-validating, with integrated characterization steps to ensure the successful synthesis of these crucial intermediates for downstream applications such as "click chemistry" and Staudinger ligation.[3][4][5][6][7]
Introduction: The Strategic Importance of the Azide Functional Group
The azide group (-N₃) has emerged as a uniquely powerful tool in the armamentarium of medicinal chemists and chemical biologists.[2] Its small size, metabolic stability, and bioorthogonal reactivity make it an ideal functional group for introducing diverse molecular entities onto a parent scaffold.[5][8] This "handle" allows for the late-stage diversification of drug candidates, the attachment of imaging agents or affinity tags, and the construction of complex biomolecular conjugates.[9][10][11][12]
The primary utility of azide-functionalized scaffolds lies in their ability to participate in highly efficient and specific "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][13][14] These reactions form stable triazole linkages and are exceptionally tolerant of a wide range of functional groups, making them ideal for complex biological environments.[3] Additionally, the Staudinger ligation provides an alternative bioorthogonal method for forming a native amide bond from an azide and a phosphine.[7][15][16]
This guide will provide detailed methodologies for the introduction of azide functionalities onto various molecular architectures, including small molecules, peptides, and nanoparticles.
Safety First: Essential Precautions for Handling Azides
Organic azides are energetic molecules and must be handled with appropriate caution due to their potential for explosive decomposition, especially low molecular weight azides.[17][18][19][20] Adherence to strict safety protocols is paramount.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[21] For reactions with a higher risk of explosion, a blast shield or face shield is mandatory.[20][21]
-
Fume Hood: All manipulations of azide-containing compounds should be performed in a certified chemical fume hood.[21]
-
Scale Limitations: Use the smallest possible scale for your experiments, especially during initial explorations.[19][21] The stability of an organic azide is often assessed by the carbon-to-nitrogen ratio (C/N); a higher C/N ratio generally indicates greater stability.[17] As a guideline, the "Rule of Six" suggests having at least six carbon atoms for each energetic functional group.[17]
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas or stir bars, as they can form highly sensitive and explosive heavy metal azides.[17][18] Use plastic or ceramic utensils.[21]
-
Acids: Avoid acidic conditions that can generate the highly toxic and explosive hydrazoic acid.[17][18]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[17][18]
-
-
Storage: Store azide-containing compounds in a cool, dark, and well-ventilated area, away from heat, light, and physical shock.[18][19][21]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and disposed of through your institution's hazardous waste program.[17][18][21] Never mix azide waste with acidic waste.[17][21]
Synthetic Strategies for Azide Functionalization
The choice of synthetic route for introducing an azide group depends on the nature of the starting scaffold and the desired position of the azide. The following sections detail common and reliable methods.
Nucleophilic Substitution with Azide Ion
This is one of the most straightforward methods, involving the displacement of a good leaving group (e.g., halide, tosylate, mesylate) with an azide salt, typically sodium azide (NaN₃).[22][23]
Causality: The azide ion (N₃⁻) is a potent nucleophile, readily participating in Sₙ2 reactions. The efficiency of the reaction is dependent on the electrophilicity of the carbon bearing the leaving group and the choice of solvent. Polar aprotic solvents like DMF or DMSO are commonly used to enhance the nucleophilicity of the azide ion.
Protocol 1: General Procedure for Azidation of an Alkyl Halide
Materials:
-
Alkyl halide (or tosylate/mesylate) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide in anhydrous DMF.
-
Add sodium azide to the solution. Caution: Handle sodium azide with extreme care in a fume hood.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Characterization:
-
FT-IR: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide asymmetric stretch.[2][24]
-
¹H and ¹³C NMR: The protons and carbon alpha to the azide group will show a characteristic downfield shift.[2]
-
Mass Spectrometry: The molecular ion peak corresponding to the azide-functionalized product should be observed. A characteristic fragmentation is the loss of N₂ (28 Da).[2]
Diazo Transfer Reactions
Diazo transfer reactions are highly effective for converting primary amines to azides.[25][26] This method is particularly useful for synthesizing α-azido acids for peptide synthesis.[25]
Causality: A diazo transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, transfers a diazo group to the primary amine.[26] The resulting diazonium intermediate is unstable and readily decomposes to the corresponding azide with the loss of a nitrogen molecule.
Protocol 2: Azidation of a Primary Amine via Diazo Transfer
Materials:
-
Primary amine (1.0 eq)
-
Imidazole-1-sulfonyl azide hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (catalytic amount, e.g., 0.01 eq)
-
Methanol or a mixture of Dichloromethane (DCM) and water
-
Deionized water
-
DCM
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine in methanol or a DCM/water mixture.
-
Add K₂CO₃, CuSO₄·5H₂O, and imidazole-1-sulfonyl azide hydrochloride.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
If using methanol, remove the solvent under reduced pressure.
-
Add water to the residue and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude azide.
-
Purify by flash column chromatography as needed.
Characterization: As described in Protocol 1.
Azide Introduction in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of azido amino acids into peptides is a powerful strategy for creating probes and modified therapeutics.[1] This can be achieved by using pre-synthesized Fmoc-protected azido amino acids or by on-resin modification.[1][27][28]
Causality: Standard Fmoc-SPPS chemistry is employed, where the azido amino acid is coupled to the growing peptide chain on a solid support. The azide group is stable to the conditions of Fmoc deprotection (piperidine in DMF) and peptide cleavage (e.g., TFA cocktail).
Protocol 3: Incorporation of an Fmoc-Azido Amino Acid into a Peptide
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in DMF (v/v)
-
Fmoc-protected azido amino acid (e.g., Fmoc-L-azidoalanine) (3-5 eq)
-
Coupling reagents: HBTU/HOBt (3-5 eq) or HATU (3-5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq)
-
Anhydrous DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF and DCM.
-
Coupling: In a separate vial, pre-activate the Fmoc-azido amino acid with the coupling reagents and DIPEA in DMF for a few minutes. Add this solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a Kaiser test or a similar method to ensure complete coupling.
-
Wash the resin extensively with DMF and DCM.
-
Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.
-
Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purification: Purify the azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by LC-MS and/or MALDI-TOF mass spectrometry.
Downstream Applications: The Power of Bioorthogonal Chemistry
Once the azide-functionalized scaffold is prepared and purified, it serves as a versatile platform for a variety of powerful conjugation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click" reaction, forming a 1,4-disubstituted 1,2,3-triazole.[13] It is highly efficient and regioselective.[14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, making it suitable for applications in living systems where copper toxicity is a concern.[4][5]
Staudinger Ligation: This reaction between an azide and a triarylphosphine derivative forms a stable amide bond, providing an alternative to the triazole linkage formed in click chemistry.[7][15][29]
Summary of Key Parameters and Considerations
| Method | Starting Material | Key Reagents | Advantages | Considerations |
| Nucleophilic Substitution | Alkyl Halide/Sulfonate | Sodium Azide | Simple, widely applicable | Requires a good leaving group; Sₙ1/E2 side reactions possible |
| Diazo Transfer | Primary Amine | Imidazole-1-sulfonyl azide | High yielding, mild conditions | Diazo transfer reagents can be hazardous |
| SPPS Incorporation | Fmoc-Amino Acid Resin | Fmoc-Azido Amino Acid, Coupling Reagents | Site-specific incorporation into peptides | Requires synthesis of protected azido amino acids |
| Chemoenzymatic Synthesis | Carbohydrate Precursors | Enzymes, Azido-sugars | High stereoselectivity | Substrate scope can be limited by enzyme specificity |
Conclusion
The preparation of azide-functionalized scaffolds is a fundamental and enabling technology in modern drug discovery and chemical biology. The protocols and principles outlined in this guide provide a robust framework for the successful synthesis and application of these versatile chemical tools. By carefully selecting the appropriate synthetic strategy and adhering to stringent safety precautions, researchers can effectively leverage the power of the azide group to accelerate their discovery programs and create novel molecular entities with tailored properties. The subsequent application of bioorthogonal chemistries, such as click chemistry and the Staudinger ligation, opens up a vast chemical space for the development of next-generation therapeutics, diagnostics, and research tools.[3][7][14]
References
- University of Pittsburgh Safety Manual. (2013, February 1). Safe Handling of Azides.
- Bhavar, D., & Jain, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 681-695.
- Organic Letters. (Year). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.
- School of Chemistry, University College Dublin. (2018, April 1).
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- University of Victoria. (2022, May 18). Azides - Safe Work Procedure.
-
Hiyka. (n.d.). Understanding Azide Functionalized Gold Nanoparticles. Retrieved from [Link]
- University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health & Safety.
- Fiveable. (n.d.). Azide synthesis Definition.
- Journal of the American Chemical Society. (1997, August 15). Chemoenzymatic Preparation of Novel Cyclic Imine Sugars and Rapid Biological Activity Evaluation Using Electrospray Mass Spectrometry and Kinetic Analysis.
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.
- Ehren, H., Jongkees, S., & Wennekes, T. (2024, April 16). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase mechanism-based inhibitors. ChemRxiv.
- Luxembourg Bio. (n.d.). Azidopeptide Nucleic Acid. An Alternative Strategy for Solid-Phase Peptide Nucleic Acid (PNA) Synthesis.
- ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery.
- Stanford Environmental Health & Safety. (n.d.).
- Chen, X., et al. (Year).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (n.d.).
- Organic Letters. (Year). Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction.
- Wek, K. (Year). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. PMC.
- ResearchGate. (n.d.). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs.
- Journal of Materials Chemistry. (Year).
- BOC Sciences. (n.d.).
- PubMed Central. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging.
- PMC - NIH. (n.d.).
- PolyPublie. (2013, August 8).
- MDPI. (n.d.). Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process.
- MDPI. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
-
Wikipedia. (n.d.). Organic azide. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2019, December 31). Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study.
- Bioconjugate Chemistry. (2021, November 16).
- ResearchGate. (2025, August 6). Well-Defined Drug-Conjugated Biodegradable Nanoparticles by Azide-Alkyne Click Crosslinking in Miniemulsion.
-
Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Accounts of Chemical Research. (Year).
- NCBI. (n.d.).
- MDPI. (2020, June 2). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
- ChemRxiv. (2021, October 22). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent.
- PMC - NIH. (n.d.).
- BOC Sciences. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- BOC Sciences. (n.d.).
- MDPI. (n.d.). Molecular Dynamics of Functional Azide-Containing Acrylic Films.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. Staudinger Ligation [sigmaaldrich.com]
- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]
- 9. hiyka.com [hiyka.com]
- 10. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.polymtl.ca [publications.polymtl.ca]
- 12. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process [mdpi.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. ucd.ie [ucd.ie]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. uvic.ca [uvic.ca]
- 22. fiveable.me [fiveable.me]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. Azide synthesis by diazotransfer [organic-chemistry.org]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. researchgate.net [researchgate.net]
- 29. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for amidation of ethylamine with chloroacetyl chloride
Application Note: Precision Synthesis of N-Ethyl-2-Chloroacetamide
Executive Summary
This guide details the synthesis of N-ethyl-2-chloroacetamide (CAS 105-35-1), a critical intermediate in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras).[1] The chloroacetamide moiety serves as a "warhead," capable of forming irreversible covalent bonds with cysteine residues in target proteins.
While the reaction appears chemically simple—a nucleophilic acyl substitution—the bifunctional nature of chloroacetyl chloride introduces significant selectivity challenges. This protocol prioritizes chemoselectivity (acylation vs. alkylation) and safety (handling lachrymatory agents).
Strategic Analysis: Mechanism & Chemoselectivity
The reaction involves the coupling of ethylamine (
The Challenge: Chloroacetyl chloride possesses two electrophilic sites:
-
Carbonyl Carbon (Hard Electrophile): Kinetic control favours attack here (Acylation).
-
-Carbon (Soft Electrophile): Thermodynamic control or excess amine favours attack here (
Alkylation).
To obtain the desired amide, conditions must strictly favor the kinetic pathway. High temperatures or excess amine can lead to the formation of the "glycine dimer" impurity (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical branching point between product formation and the over-alkylation side reaction.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.05 (Amine : Acid Chloride) | Slight excess of acid chloride ensures full conversion of the amine.[1] Avoid excess amine to prevent |
| Base | Triethylamine (TEA) or DIPEA | Required to scavenge the HCl byproduct. Without base, |
| Temperature | -10°C to 0°C (Addition) | Low temperature suppresses the unwanted |
| Solvent | DCM (Anhydrous) or THF | Non-nucleophilic, aprotic solvents prevent hydrolysis of the acid chloride. |
| Addition Order | Acid Chloride into Amine (or vice versa with care) | Critical: Add Acid Chloride slowly to the Amine/Base mixture to maintain temperature control. |
Experimental Protocols
Protocol A: Anhydrous Schotten-Baumann (Standard)
Best for high-purity applications and small-to-medium scale.[1]
Reagents:
-
Ethylamine (2.0 M solution in THF) - Preferred over gas for handling safety.[1]
-
Chloroacetyl chloride (1.05 equiv).
-
Triethylamine (1.1 equiv).
-
Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charge: Add Ethylamine (2.0 M in THF, 10 mmol) and Triethylamine (11 mmol) to the flask. Dilute with anhydrous DCM (5 volumes).
-
Cool: Submerge the flask in an ice/salt bath (-10°C). Allow to equilibrate for 15 minutes.
-
Addition: Dissolve Chloroacetyl chloride (10.5 mmol) in DCM (2 volumes) and transfer to the addition funnel. Add dropwise over 30 minutes. Caution: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
Quench: Cool back to 0°C and quench with saturated
solution. -
Workup:
-
Separate phases.
-
Wash Organic layer with 1M HCl (removes unreacted amine/TEA).
-
Wash Organic layer with Saturated
(removes unreacted acid/acid chloride). -
Wash with Brine, dry over
, and filter.
-
-
Isolation: Concentrate under reduced pressure. The product is a low-melting solid or liquid.[1] Purify by vacuum distillation (bp ~105°C at 20 mmHg) if necessary.
Protocol B: Biphasic (Green/Scale-Up)
Best for larger scales where heat dissipation is critical.[1]
Reagents:
-
Ethylamine (70% aqueous solution).
-
Chloroacetyl chloride (neat).
-
Potassium Carbonate (
). -
DCM or Ethyl Acetate.
Procedure:
-
Dissolve
(2.5 equiv) in water (10 volumes). Add Ethylamine (1.0 equiv). -
Add DCM (10 volumes) and cool the biphasic mixture to 0°C with vigorous stirring.
-
Add Chloroacetyl chloride (1.1 equiv) dropwise. The water absorbs the heat of reaction and the HCl produced.
-
Stir for 2 hours. Separate layers.
-
Perform standard workup (Acid/Base washes) as in Protocol A.
Safety & Handling (Lachrymator Warning)
Chloroacetyl chloride is a potent lachrymator (tear gas agent) and corrosive.
-
Engineering Controls: All operations must be performed in a functioning fume hood .
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Decontamination: Keep a beaker of saturated sodium bicarbonate in the hood to neutralize contaminated syringes or glassware immediately.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Impurity at +57 Da (LCMS) | Alkylation of product by excess amine (Glycine dimer).[1] | Ensure Temperature < 0°C during addition. Verify stoichiometry (do not use excess amine). |
| Low Yield | Hydrolysis of Acid Chloride. | Ensure solvents are dry (Protocol A). If using Protocol B, ensure rapid stirring to maximize phase transfer speed over hydrolysis rate. |
| Violent Fuming | Addition too fast. | Reduce addition rate. Use a cooling bath. |
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the appropriate synthesis methodology.
References
-
Organic Syntheses. Chloroacetamide. Org. Synth. 1927, 7, 16.
-
National Institute of Standards and Technology (NIST). 2-Chloro-N-ethylacetamide Properties. NIST Chemistry WebBook, SRD 69.[2]
-
Fisher Scientific. Safety Data Sheet: Chloroacetyl Chloride.
-
PubChem. 2-Chloro-N-ethylacetamide Compound Summary. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Catalyst-Free Synthesis of 2-Azido-N-ethylacetamide Products
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for removing copper catalysts from the products of 2-azido-N-ethylacetamide synthesis, a common step in "click" chemistry reactions. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the highest purity of your final compounds, which is critical for downstream applications, particularly in pharmaceutical development.
The Challenge of Residual Copper
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used reaction for forming 1,2,3-triazoles. However, the removal of the copper catalyst after the reaction is a critical step, as residual copper can interfere with biological assays, poison catalysts in subsequent reactions, and present toxicity concerns for pharmaceutical applications. The triazole product itself can chelate copper, making its removal particularly challenging. A persistent green or blue color in your product is a strong indicator of residual copper contamination.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my 2-azido-N-ethylacetamide product?
A1: Residual copper can be detrimental to many downstream applications. It can be toxic to cells in biological assays, interfere with fluorescence measurements, and catalyze the degradation of biomolecules.[1] For active pharmaceutical ingredients (APIs), regulatory agencies have strict limits on metal impurities.
Q2: How do I choose the best copper removal method for my specific situation?
A2: The optimal method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. For small, organic-soluble molecules like the derivatives of 2-azido-N-ethylacetamide, aqueous washes with chelating agents or the use of scavenger resins are often the most effective approaches. For larger biomolecules, dialysis is a common technique.[1]
Q3: My product is polar and water-soluble. How does this affect my purification strategy?
A3: High polarity can make standard liquid-liquid extractions challenging, as your product may prefer the aqueous phase. In such cases, solid-phase scavenger resins are an excellent choice as they can be filtered off from the reaction mixture. Alternatively, if using an aqueous wash, you may need to perform multiple extractions with an organic solvent or use a salting-out effect by adding brine to the aqueous layer to decrease the polarity of the aqueous phase and drive your product into the organic layer.
Q4: I've tried an EDTA wash, but my organic layer is still blue/green. What should I do?
A4: This indicates that the copper is not being effectively removed. There are several reasons this could be happening:
-
Insufficient EDTA: You may need to use a larger excess of the EDTA solution.
-
pH is not optimal: The chelating ability of EDTA is pH-dependent. Ensure your aqueous solution is slightly basic (pH ~8) to maximize its effectiveness.
-
Strong product-copper chelation: Your triazole product may be strongly binding the copper. In this case, a stronger chelating agent or a different removal method, like a scavenger resin, may be necessary.
Q5: What are the common analytical techniques to confirm the removal of copper?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals at parts-per-billion (ppb) levels and is ideal for final product validation.[2] Atomic Absorption Spectroscopy (AAS) is another common and effective method. For a less quantitative but quick check, a color-free organic layer after an aqueous wash is a good initial indicator.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent blue/green color in the organic layer after aqueous wash with EDTA. | 1. Insufficient amount of EDTA.2. Suboptimal pH for chelation.3. Strong chelation of copper by the triazole product. | 1. Increase the concentration or volume of the EDTA solution.2. Adjust the pH of the aqueous wash to ~8 with a non-interfering base.3. Switch to a stronger chelating agent like DTPA or use a solid-phase scavenger resin. |
| Formation of an emulsion during liquid-liquid extraction. | 1. Vigorous shaking of the separatory funnel.2. High concentration of salts or other components. | 1. Gently invert the separatory funnel instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to the funnel to help break the emulsion.3. If the emulsion persists, filter the mixture through a pad of Celite. |
| Low product recovery after purification. | 1. Product is partially soluble in the aqueous wash.2. Product is binding to the solid-phase scavenger or filtration medium. | 1. Perform multiple extractions of the aqueous layer with an organic solvent.2. Before committing your entire batch, test the chosen scavenger or filtration aid with a small amount of product to check for non-specific binding. If binding occurs, select a different scavenger or consider an alternative method. |
| Copper is still detected by ICP-MS after a single purification method. | 1. The chosen method is not efficient enough for the required level of purity. | 1. Employ a secondary purification method. For example, follow an aqueous EDTA wash with passage through a plug of silica gel or a scavenger resin cartridge.[3] |
Comparative Analysis of Copper Removal Techniques
The choice of purification method is a critical step in your workflow. Below is a comparison of common techniques for removing copper from small molecule products like those derived from 2-azido-N-ethylacetamide.
| Method | Principle of Operation | Advantages | Disadvantages | Best For |
| Aqueous Wash with Chelating Agents (e.g., EDTA, Aqueous Ammonia) | Forms a water-soluble copper complex that is extracted from the organic phase into the aqueous phase. | - Cost-effective.- Scalable. | - Can lead to emulsions.- May require multiple washes.- Ineffective if the product is water-soluble. | - Initial bulk removal of copper.- When the product has low aqueous solubility. |
| Solid-Phase Scavengers (e.g., QuadraSil™, Chelex® 100) | The reaction mixture is passed through or stirred with a solid support containing functional groups that have a high affinity for copper. The scavenger is then filtered off. | - High selectivity for copper.- Simple filtration-based removal.- Can be used in a flow-through cartridge format. | - Higher cost compared to aqueous washes.- Potential for non-specific binding of the product. | - Achieving very low levels of copper contamination.- Purifying polar or water-soluble products.- When aqueous washes are ineffective. |
| Filtration through a Solid Support (e.g., Silica Gel, Celite®) | The reaction mixture is passed through a plug of the adsorbent material, which retains the copper catalyst. | - Simple and quick.- Can be combined with other methods. | - May not be sufficient for complete removal on its own.- Potential for product loss on the solid support. | - A secondary "polishing" step after an initial purification.- Removing precipitated copper salts. |
Quantitative Comparison of Scavenger Resins
| Scavenger Resin | Functional Group | Typical Copper Removal Efficiency | Time to Completion |
| QuadraSil™ TA | Triamine | >99% | < 30 minutes |
| QuadraSil™ AP | Aminopropyl | >99% | < 30 minutes |
| QuadraSil™ MP | Mercaptopropyl | >99% | < 30 minutes |
| QuadraSil™ MTU | Methylthiourea | >99% | < 30 minutes |
| Chelex® 100 | Iminodiacetate | High | Batch method: ~1 hour |
Data for QuadraSil™ is based on the removal of 1000 ppm Cu(OAc)2 in THF.[4]
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is a general method for the removal of copper via liquid-liquid extraction with a chelating agent.
Materials:
-
Crude reaction mixture containing the 2-azido-N-ethylacetamide product in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH adjusted to 8 with NaOH.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.
-
Drain the lower aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine to remove residual EDTA and water.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo to yield the purified product.
Mechanism of Action: EDTA Chelation EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. It encapsulates the copper ion, forming a very stable, water-soluble complex. This complex is then easily partitioned into the aqueous phase and removed from the organic phase containing the desired product.
Caption: Workflow of copper removal by EDTA chelation.
Protocol 2: Solid-Phase Scavenging with QuadraSil™
This protocol describes the use of a silica-based scavenger for efficient copper removal.
Materials:
-
Crude reaction mixture containing the 2-azido-N-ethylacetamide product.
-
QuadraSil™ scavenger resin (e.g., QuadraSil™ MP).
-
Appropriate solvent for the reaction mixture.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel and filter paper, or a syringe filter).
Procedure:
-
Dissolve the crude product in a suitable solvent if it is not already in solution.
-
Add the QuadraSil™ scavenger resin to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the amount of copper catalyst used.
-
Stir the mixture at room temperature. The scavenging time can vary, but it is often complete within 30 minutes to a few hours. Monitor the reaction by taking small aliquots, filtering, and analyzing for residual copper.
-
Once the scavenging is complete, remove the resin by filtration.
-
Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Caption: General workflow for copper removal using a solid-phase scavenger.
Protocol 3: Filtration through a Plug of Silica Gel
This is a quick method often used as a polishing step.
Materials:
-
Crude product solution.
-
Silica gel.
-
Glass funnel or a column.
-
Cotton or glass wool.
-
Eluting solvent.
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a glass funnel or column.
-
Add a layer of sand (optional, but recommended).
-
Add a layer of silica gel (typically 2-5 cm).
-
Add another layer of sand on top of the silica.
-
Pre-wet the silica plug with the chosen eluting solvent.
-
Carefully load the crude product solution onto the top of the silica plug.
-
Elute the product with a suitable solvent, collecting the filtrate. The copper catalyst should be retained on the silica.
-
Concentrate the filtrate in vacuo to obtain the purified product.
References
-
Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. Available at: [Link]
-
DTPA or EDTA: Which Chelating Agent is Better? - Hainan Sincere Industries. Available at: [Link]
-
Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual - Bio-Rad. Available at: [Link]
-
Challenge Solution Determination of Trace Elements in Copper by ICP-MS Application Note - Analytik Jena. Available at: [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? - ResearchGate. Available at: [Link]
-
Validation of Active Pharmaceutical Ingredients | Ja - Taylor & Francis eBooks. Available at: [Link]
-
How Does the Replacement of Acetate Arms with Acetamide Ones in the Structure of Chelators Affect Complexation with Pb2+ ? - PMC. Available at: [Link]
Sources
Stability of 2-azido-N-ethylacetamide in acidic vs basic media
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on the stability of 2-azido-N-ethylacetamide. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the chemical principles governing the stability of this versatile reagent. Understanding the causality behind potential degradation is key to designing robust, successful experiments. This guide is structured to be a self-validating system, empowering you to anticipate and resolve challenges when working with 2-azido-N-ethylacetamide across different pH environments.
Technical Support Center: 2-azido-N-ethylacetamide
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My 2-azido-N-ethylacetamide appears to be degrading in my acidic reaction medium (e.g., pH < 4). What is happening and how can I prevent it?
Answer:
When 2-azido-N-ethylacetamide degrades under acidic conditions, you are likely observing the acid-catalyzed hydrolysis of the amide bond. This is the most probable degradation pathway for this molecule under low pH conditions.[1][2]
-
Primary Degradation Pathway: Amide Hydrolysis The amide linkage is susceptible to attack by water, a reaction that is significantly accelerated by the presence of acid (H⁺). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The ultimate result is the cleavage of the C-N bond, yielding 2-azidoacetic acid and the ethylammonium salt.[2][3]
-
Critical Safety Concern: Hydrazoic Acid Formation A significant and immediate safety hazard associated with acidifying any azide-containing compound is the formation of hydrazoic acid (HN₃).[4][5] This compound is highly toxic, volatile, and dangerously explosive.[4][6] This reaction can occur if strong acids are used or if the pH is lowered substantially. Extreme caution is mandatory.
Troubleshooting & Preventative Measures:
-
pH Control: Use the mildest acidic conditions that your experimental protocol allows. Avoid strong, non-volatile acids. If possible, maintain the pH closer to neutral.
-
Temperature Management: Hydrolysis is temperature-dependent. Running your reaction at a lower temperature (e.g., 0-4 °C) can significantly slow the rate of amide degradation.
-
Reaction Monitoring: Use analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Look for the disappearance of your starting material and the emergence of new, more polar spots (for the carboxylic acid product) on a TLC plate.
-
Work Environment: Always handle azides under acidic conditions in a well-ventilated chemical fume hood to mitigate the risk of inhaling toxic hydrazoic acid vapors.[5]
Diagram: Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of 2-azido-N-ethylacetamide.
Question 2: I'm observing low yields and unexpected byproducts when using 2-azido-N-ethylacetamide in a basic medium (e.g., pH > 10). What's the likely cause?
Answer:
Similar to acidic conditions, the primary culprit for degradation in basic media is the hydrolysis of the amide bond, often referred to as saponification.[1][2]
-
Primary Degradation Pathway: Base-Catalyzed Hydrolysis Under basic conditions, the amide is attacked by a hydroxide ion (OH⁻), a strong nucleophile. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the amide C-N bond. The products are an acetate salt (sodium 2-azidoacetate, if using NaOH) and free ethylamine. While the azide functional group is generally more stable under basic conditions compared to acidic ones, the amide linkage remains the molecule's point of vulnerability.
Troubleshooting & Preventative Measures:
-
Reagent Stoichiometry: Use the minimum effective concentration and stoichiometry of the base required for your reaction. Over-exposing the compound to a high concentration of a strong base will accelerate hydrolysis.
-
Base Selection: If the purpose of the base is simply to act as a proton scavenger (e.g., in an acylation reaction), consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of hydroxide-based reagents.
-
Temperature Control: As with acid hydrolysis, keep the reaction temperature as low as feasible to minimize the rate of degradation.
-
Prompt Workup: Once your primary reaction is complete, neutralize the reaction mixture promptly to prevent continued degradation of your product during extraction and purification steps.
Diagram: Base-Catalyzed Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis of 2-azido-N-ethylacetamide.
Question 3: I am using 2-azido-N-ethylacetamide in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. How critical is the pH?
Answer:
The CuAAC reaction is renowned for its robustness and tolerance to a wide range of conditions, including pH. However, optimal performance and stability are achieved within a specific window.
-
Optimal pH Range: The CuAAC reaction is generally effective and reliable across a broad pH range, typically between 4 and 12.[7] It is frequently performed in aqueous buffers, making it highly suitable for bioconjugation.[7][8]
-
Limitations at Extreme pH:
-
Acidic (pH < 4): While the reaction may still proceed, the risk of acid-catalyzed hydrolysis of your 2-azido-N-ethylacetamide increases significantly. Furthermore, the potential for generating hazardous hydrazoic acid becomes a serious safety concern.[4]
-
Basic (pH > 12): At very high pH, the catalytic Cu(I) can precipitate out of solution as copper hydroxides, effectively halting the reaction. The rate of base-catalyzed amide hydrolysis also becomes problematic.
-
Recommendations for CuAAC Reactions:
-
Buffer Selection: Perform the reaction in a suitable buffer system (e.g., phosphate-buffered saline, PBS) to maintain the pH within the optimal 4-12 range.
-
Catalyst System: Use a stabilizing ligand for the copper catalyst, such as THPTA or TBTA, which helps maintain catalytic activity and can reduce potential cytotoxicity in biological applications.[9]
-
Monitor Stability: If your click reaction requires extended reaction times (>24h) or elevated temperatures, be mindful of the potential for slow hydrolysis of the amide even within the "safe" pH range.
Diagram: CuAAC Workflow Considerations
Caption: Key workflow steps for a CuAAC reaction with pH guidance.
Data Summary & Analytical Guidance
How can I detect and identify the potential degradation products?
The primary degradation products are chemically distinct from the parent compound, making them readily identifiable with standard analytical techniques.
Table 1: Degradation Products and Analytical Signatures
| Condition | Degradation Products | Expected Analytical Changes |
| Acidic | 2-Azidoacetic Acid & Ethylammonium Salt | TLC: Appearance of a new, more polar spot (lower Rf) for the carboxylic acid. LC-MS: Detection of ions corresponding to [M+H]⁺ of 2-azidoacetic acid and ethylamine. |
| Basic | 2-Azidoacetate Salt & Ethylamine | TLC: Similar to acidic conditions, a polar spot for the carboxylate. LC-MS: Detection of ions corresponding to [M-H]⁻ of 2-azidoacetic acid and [M+H]⁺ of ethylamine. |
Protocol: Forced Degradation Study
To proactively assess the stability of 2-azido-N-ethylacetamide under your specific experimental conditions, a forced degradation study is invaluable. This protocol provides a framework for testing stability.[10]
Objective: To determine the rate and extent of degradation of 2-azido-N-ethylacetamide under simulated acidic and basic conditions.
Materials:
-
2-azido-N-ethylacetamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized Water (for neutral control)
-
Reaction solvent (e.g., acetonitrile, DMSO)
-
TLC plates, chambers, and appropriate mobile phase
-
Access to LC-MS instrumentation
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-azido-N-ethylacetamide in your reaction solvent at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: In separate, labeled vials, prepare the following mixtures:
-
Acidic: 100 µL stock solution + 900 µL of 0.1 M HCl.
-
Basic: 100 µL stock solution + 900 µL of 0.1 M NaOH.
-
Neutral: 100 µL stock solution + 900 µL of deionized water.
-
-
Time Points: Store the vials at your intended reaction temperature. At designated time points (e.g., t=0, 1h, 4h, 8h, 24h), withdraw a small aliquot from each vial for analysis.
-
TLC Analysis: Spot the aliquots from each time point onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes, adjust as needed). Visualize the spots under UV light. Note the disappearance of the starting material spot and the appearance of any new spots.
-
LC-MS Analysis: Dilute the aliquots appropriately and inject them into the LC-MS. Monitor for the mass of the parent compound and the expected masses of the degradation products (2-azidoacetic acid and ethylamine). Quantify the peak areas to determine the percentage of degradation over time.
Data Interpretation: By comparing the degradation profiles in the acidic, basic, and neutral solutions, you can definitively determine the stability of 2-azido-N-ethylacetamide under your specific conditions and make informed decisions to optimize your protocol for maximum yield and purity.
References
-
Title: LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions Source: ResearchGate URL: [Link]
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Title: Azide - KIT Source: Karlsruher Institut für Technologie URL: [Link]
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Title: Structure and stability of inorganic azides Source: The Royal Society Publishing URL: [Link]
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Title: Information on Azide Compounds Source: Stanford University Environmental Health & Safety URL: [Link]
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Title: Safe Handling of Azides Source: University of Pittsburgh URL: [Link]
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Title: Click Chemistry (Azide / alkyne reaction) Source: Interchim URL: [Link]
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Title: 2-Azido-N-(4-methylphenyl)acetamide Source: ResearchGate URL: [Link]
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Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
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Title: Different pathways for 2,4-D degradation proposed in the literature Source: ResearchGate URL: [Link]
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Title: 2-Azido-N-(4-methylphenyl)acetamide Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: N-Ethylacetamide Source: Frandcom Industrial Limited URL: [Link]
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Title: What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl? Source: Quora URL: [Link]
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Title: What is the multi step synthesis of n-ethylacetamide starting from chloroethane and ethanoyl chloride? Source: Quora URL: [Link]
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Title: Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides Source: PubMed URL: [Link]
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Title: Hydrolysis of Acetamide | Acid | Base Source: YouTube URL: [Link]
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Title: The use of azide-alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers Source: PubMed URL: [Link]
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Title: Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide Source: International Union of Crystallography URL: [Link]
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Title: DEGRADATIONPATHWAY B. Pharm 2-2 Source: Scribd URL: [Link]
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Title: Degradation Pathway Source: ResearchGate URL: [Link]
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Title: Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization Source: MDPI URL: [Link]
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Title: 2-Azido-N-methylacetamide Source: PubChem URL: [Link]
-
Title: Carboxymethylation of Cysteine Using Iodoacetamide/Iodoacetic Acid Source: SpringerLink URL: [Link]
-
Title: HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM Source: YouTube URL: [Link]
-
Title: Overalkylation of a protein digest with iodoacetamide Source: PubMed URL: [Link]
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Title: Explaining the reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]
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Title: Secondary amine Acylation Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Determination of amino acids using acid hydrolysis method, will cysteine being destroyed? Source: ResearchGate URL: [Link]
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Fundamentals: Understanding the Solubility of 2-Azido-N-ethylacetamide
Answering the user's request.## Technical Support Center: Resolving Solubility Challenges for 2-Azido-N-ethylacetamide
Welcome to the dedicated technical support guide for 2-azido-N-ethylacetamide. This resource is designed for researchers, chemists, and drug development professionals to effectively navigate and resolve common solubility issues encountered when preparing aqueous solutions of this compound. As Senior Application Scientists, we have compiled field-proven insights and foundational chemical principles to ensure your experiments are both successful and reproducible.
2-Azido-N-ethylacetamide possesses a molecular structure with distinct hydrophilic and hydrophobic regions, which governs its behavior in aqueous media. The molecule consists of an N-ethylacetamide core, which is generally water-soluble, modified with an azido group.
-
Hydrophilic Character : The amide group (-CONH-) and the azido group (-N₃) are polar and capable of forming hydrogen bonds with water molecules. This interaction is a primary driver for its solubility.[1]
-
Hydrophobic Character : The ethyl group (-CH₂CH₃) is nonpolar and contributes a hydrophobic nature to the molecule.[2]
The overall water solubility is a balance between these opposing characteristics. While the parent compound, N-ethylacetamide, is fully miscible with water[3], the addition of the azido group increases molecular weight and can influence the crystal lattice energy of the solid form, potentially complicating dissolution.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the dissolution of 2-azido-N-ethylacetamide in water.
Q1: Why is my 2-azido-N-ethylacetamide not dissolving easily in water at room temperature?
A1: The difficulty in dissolution often arises from the interplay of several factors. While the amide and azide functional groups are polar, the presence of the non-polar ethyl group can limit solubility.[2] Furthermore, the energy required to break the crystal lattice of the solid compound may be significant, requiring more than simple mixing at room temperature to overcome.
Q2: Can I heat the solution to improve solubility? Is there a risk of degradation?
A2: Yes, gently heating the solution is a common and effective method to increase the solubility of many organic solids, including amides.[4][5] For most amides, an increase in temperature provides the necessary energy to break down the solid-state structure and promote dissolution (an endothermic process).[5] However, azido compounds can be thermally sensitive. It is crucial to use gentle heating (e.g., a water bath at 30-40°C) and avoid high temperatures or prolonged heating to minimize the risk of decomposition. Always handle azido compounds with appropriate safety precautions.[6]
Q3: What is the expected pH of a 2-azido-N-ethylacetamide solution in pure water?
A3: The solution should be approximately neutral (pH ~7). Amides are generally considered neutral compounds and are very weak bases.[7] The resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group significantly reduces their ability to be protonated in a weak acid or to affect the pH of water.[8][9]
Q4: Will adjusting the pH of my aqueous solution help dissolve the compound?
A4: Unlike amines or carboxylic acids, adjusting the pH is generally not an effective strategy for improving the solubility of simple amides like 2-azido-N-ethylacetamide.[7][8] Because amides are not readily protonated or deprotonated under typical aqueous pH ranges (e.g., pH 4-10), their charge state and, consequently, their solubility remain largely unaffected.
Q5: I am using this compound in a copper-catalyzed click chemistry reaction. Are there any specific solubility considerations?
A5: Yes. In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, ensuring all reactants are fully dissolved is critical for reaction efficiency.[10] Undissolved starting material can lead to poor yields and complex purification. If you are struggling with aqueous solubility, using a water-miscible co-solvent that is compatible with the click reaction chemistry, such as DMSO or tert-butanol, is a standard approach.[11][12]
In-Depth Troubleshooting Guide
This section provides structured protocols to systematically address and resolve solubility issues. The following workflow diagram outlines the recommended decision-making process.
Caption: A decision tree for resolving solubility issues.
Protocol 1: Standard Dissolution in Water at Room Temperature
This baseline protocol should always be the first step. It relies on mechanical agitation to facilitate the dissolution process.
Scientific Rationale: This method aims to dissolve the compound by maximizing the interaction between the solute and solvent molecules through mechanical energy (agitation), which helps to break down the solid lattice and solvate the individual molecules.
Step-by-Step Methodology:
-
Weigh the desired amount of 2-azido-N-ethylacetamide and add it to a suitable vessel.
-
Add the required volume of deionized water or your experimental buffer.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes or a magnetic stirrer for 10-15 minutes at room temperature.
-
Visually inspect the solution against a dark background to ensure no solid particles remain. If particles are present, proceed to Protocol 2.
Protocol 2: Aiding Dissolution with Gentle Heating and/or Sonication
Applying a controlled amount of energy can significantly enhance solubility for compounds where the dissolution process is endothermic.[5]
Scientific Rationale:
-
Heating: Increasing the temperature increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's crystal lattice.[13] For most solids dissolving in a liquid, solubility increases with temperature.[5]
-
Sonication: The high-frequency sound waves from a sonicator create micro-cavitations in the liquid. The collapse of these bubbles generates localized energy, which can physically break apart solute agglomerates and enhance solvent penetration, thereby accelerating dissolution.
Step-by-Step Methodology:
-
Following Protocol 1, place the vessel containing the suspension in a water bath set to 30-40°C.
-
Continue to stir or intermittently vortex the solution while it warms. Maintain for 10-20 minutes.
-
Alternatively, or in combination: Place the vessel in a bath sonicator for 5-10 minutes, monitoring the temperature to ensure it does not rise excessively.
-
Allow the solution to cool to room temperature. It is critical to check if the compound remains in solution upon cooling. If it precipitates out, the concentration is likely above its saturation point at room temperature, and a co-solvent will be necessary for your application.
Protocol 3: Utilizing Water-Miscible Organic Co-solvents
When aqueous solubility is insufficient, a co-solvent can be used to modify the properties of the solvent system.[14] This is often the most robust method for achieving higher concentrations.
Scientific Rationale: Water is a highly polar solvent. By introducing a miscible organic co-solvent, you effectively reduce the overall polarity of the solvent mixture.[15] This "tuned" solvent system is better able to solvate the nonpolar ethyl group of 2-azido-N-ethylacetamide, thereby increasing its overall solubility.
Step-by-Step Methodology:
-
Prepare a concentrated stock solution of 2-azido-N-ethylacetamide in a minimal amount of a suitable co-solvent. Dimethyl sulfoxide (DMSO) is an excellent and common choice due to its high dissolving power and miscibility with water.[14][16]
-
Start with a small volume of the co-solvent (e.g., 50-100 µL of DMSO) and ensure the compound is fully dissolved.
-
With vigorous stirring, slowly add the concentrated organic stock solution dropwise into your aqueous buffer.
-
Important: Never add the aqueous buffer to the organic stock, as this can cause the compound to immediately precipitate. The final concentration of the co-solvent should be kept as low as possible, ideally below 5% (v/v), to minimize potential effects on downstream biological or chemical systems.
Table 1: Common Co-solvents for Aqueous Formulations
| Co-solvent | Polarity (Dielectric Constant) | Recommended Starting Final Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~47 | 0.5 - 5% | Excellent dissolving power for many organic compounds.[14] Can have biological effects at higher concentrations. |
| Ethanol (EtOH) | ~24 | 1 - 10% | Less effective than DMSO for highly insoluble compounds but often better tolerated in biological assays.[17] |
| N,N-Dimethylformamide (DMF) | ~37 | 0.5 - 5% | Strong solvent, but has higher toxicity concerns and should be used with caution.[16] |
| tert-Butanol (t-BuOH) | ~12 | 1 - 10% | Commonly used in click chemistry reaction mixtures. |
Safety & Handling
-
Azido Compounds: Organic azides are potentially energetic materials. While 2-azido-N-ethylacetamide is not considered highly hazardous, avoid exposure to excessive heat, shock, or friction.[6]
-
General Precautions: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]
References
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Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
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Wyzant. (2023, August 8). Increasing the Solubility of Organic Compounds in Water. Retrieved from [Link]
- Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
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National Center for Biotechnology Information. (n.d.). 2-Azido-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]
- S, S., & G, G. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-132.
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Solubility of Things. Amides: Structure, Properties, and Reactions. Retrieved from [Link]
- A Recent Concept of Importance: Click Chemistry. (2023). Cureus, 15(10), e47223.
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ResearchGate. (2016, July 26). How to add an organic compound with very low water solubility in a liquid media? Retrieved from [Link]
- Lazzús, J. A. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
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McLaughlin, J. C. Experiment 27 - Amines and Amides. Retrieved from [Link]
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Science.gov. factors affecting solubility: Topics. Retrieved from [Link]
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Principles of Drug Action 1. (2005). Amides. Retrieved from [Link]
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Student Doctor Network. (2012, December 22). Solubility of Functional Groups in acids and bases? Retrieved from [Link]
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ChemSynthesis. (2025, May 20). N-(2-azidoethyl)acetamide. Retrieved from [Link]
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ResearchGate. (2021, February). Acid-base and complexing properties of amides. Retrieved from [Link]
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Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
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ResearchGate. (2025, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-azido-N-phenylacetamide. PubChem Compound Database. Retrieved from [Link]
- Al-Mroueh, M., et al. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Molecules, 27(21), 7247.
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Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
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International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
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ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]
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Khan Academy. (2015, May 17). Solubility of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
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PubMed. (2009, June 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]
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ResearchGate. (2015, December 23). Any advice on the procedure preparation of 2-azido-N-phenylacetamide? Retrieved from [Link]
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ResearchGate. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]
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Frandcom Industrial Limited. China N-Ethylacetamide Manufacturers, Suppliers, Factory. Retrieved from [Link]
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Validation & Comparative
Introduction: The Azide Group as a Critical Tool in Modern Chemistry
An In-depth Technical Guide to the FTIR Spectrum Analysis of the Azide Peak in 2-azido-N-ethylacetamide
For Researchers, Scientists, and Drug Development Professionals
The azide functional group (-N₃) is a cornerstone of modern chemistry, prized for its unique reactivity and utility in bioconjugation, drug development, and materials science.[1] Its prominent role as a versatile chemical handle in bioorthogonal "click chemistry" has made its reliable identification and quantification paramount for researchers.[1] Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as the most direct and rapid method for confirming the presence of the azide moiety. The azide's asymmetric stretching vibration produces a remarkably strong and sharp absorption band in a region of the infrared spectrum that is typically devoid of other signals, making it a highly reliable diagnostic peak.[1][2]
This guide provides a comprehensive comparison of the FTIR analysis of the azide peak in a model compound, 2-azido-N-ethylacetamide, with other analytical techniques. As a Senior Application Scientist, my goal is to move beyond a simple recitation of data, instead explaining the causality behind experimental choices and providing a framework for robust, self-validating analytical protocols.
The Unique Vibrational Signature of the Azide Functional Group
The diagnostic power of FTIR in identifying azides stems from the fundamental vibrational modes of the N=N⁺=N⁻ group. While several vibrational modes exist, the most significant for analytical purposes is the asymmetric stretch.
-
Asymmetric Stretch (ν_as): This mode involves the two outer nitrogen atoms moving in one direction while the central nitrogen atom moves in the opposite direction. This creates a very strong change in the dipole moment, resulting in an intense, sharp absorption band. For most organic azides, this peak is reliably found within the 2080 to 2170 cm⁻¹ range.[3] This spectral region is often called a "window" because few other common functional groups absorb here, minimizing interference and making the azide peak uniquely identifiable.[2][4]
-
Symmetric Stretch (ν_s): In this mode, the two outer nitrogen atoms move away from the central nitrogen, which remains stationary. This vibration results in a much smaller change in the dipole moment, leading to a weak absorption in the IR spectrum. It is typically found near 1330 cm⁻¹ but is often too weak or variable to be of significant analytical use.[3][5]
-
Bending Mode (δ): The bending vibration of the azide group occurs at a much lower frequency, typically around 670 cm⁻¹, and is less commonly used for primary identification.[1]
Table 1: Characteristic Vibrational Frequencies of the Organic Azide Group
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Intensity | Diagnostic Value |
| Asymmetric Stretch (ν_as) | 2080 - 2170 | Strong, Sharp | Excellent, Highly Characteristic[2][3] |
| Symmetric Stretch (ν_s) | ~1330 | Weak to Medium, Variable | Low[3][5] |
| Bending Mode (δ) | ~670 | Variable | Low[1] |
In the context of 2-azido-N-ethylacetamide , the FTIR spectrum will be dominated by this strong asymmetric stretch around 2100 cm⁻¹. While other peaks corresponding to the amide group (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) and alkyl C-H stretches (~2850-2950 cm⁻¹) will be present, the azide peak's unique position and intensity provide unambiguous confirmation of its incorporation into the molecular structure. The exact peak position is sensitive to its local electrostatic environment, a phenomenon known as the vibrational Stark effect, which can be influenced by solvent polarity if the sample is analyzed in solution.[2][4][6]
Experimental Protocol: High-Fidelity FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is the preferred technique for obtaining a rapid and high-quality FTIR spectrum of a solid or oily compound like 2-azido-N-ethylacetamide without complex sample preparation. The causality behind this choice is rooted in its simplicity and reproducibility.
Objective: To obtain a clean, high-resolution FTIR spectrum of 2-azido-N-ethylacetamide to verify the presence of the characteristic azide asymmetric stretching peak.
Methodology:
-
Prepare the Instrument: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Scientific Rationale: The background scan is critical as it measures the absorbance of the ambient environment (water vapor, CO₂) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample's absorbance.
-
-
Apply the Sample: Place a small amount of the 2-azido-N-ethylacetamide sample directly onto the center of the ATR crystal.
-
Scientific Rationale: Only the portion of the sample in direct, intimate contact with the crystal will be measured. A small amount is sufficient.
-
-
Engage the Pressure Arm: Lower the pressure arm to apply consistent and firm pressure to the sample, ensuring it makes good contact with the crystal.
-
Scientific Rationale: The evanescent wave, which interrogates the sample, only penetrates a few microns from the crystal surface. Insufficient contact results in a weak, low-quality spectrum. Consistent pressure ensures reproducibility between measurements.
-
-
Acquire the Spectrum: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Scientific Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic sharp peak of the azide group.
-
-
Process and Analyze: After acquisition, perform baseline correction if necessary. Identify the key peaks, paying special attention to the 2080-2170 cm⁻¹ region to locate the strong, sharp azide ν_as band.
-
Clean Up: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
Below is a diagram illustrating the logical workflow for this self-validating protocol.
Caption: Logical relationship between complementary analytical techniques.
Conclusion
For researchers and professionals in drug development, FTIR spectroscopy is an indispensable first-line analytical tool for the characterization of azide-containing molecules like 2-azido-N-ethylacetamide. The strong, sharp, and uniquely positioned asymmetric stretching vibration provides a rapid and unambiguous confirmation of the azide functional group. While FTIR excels at functional group identification, its true power in a rigorous scientific setting is realized when used as part of a multi-faceted analytical strategy. By integrating the complementary data from NMR and Mass Spectrometry, researchers can achieve a complete and confident structural elucidation, ensuring the integrity and validity of their chemical matter for downstream applications.
References
-
Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). - ResearchGate. Available at: [Link]
-
Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffmann, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–921. Available at: [Link]
-
Ye, S., Huber, T., Vogel, R., & Sakmar, T. P. (2009). FTIR analysis of GPCR activation using azido probes. Nature chemical biology, 5(6), 397–399. Available at: [Link]
-
Dutta, S., Ren, Z., Brinzer, T., & Garrett-Roe, S. (2015). Two-dimensional ultrafast vibrational spectroscopy of azides in ionic liquids reveals solute-specific solvation. The Journal of chemical physics, 143(2), 02B607_1. Available at: [Link]
-
FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... - ResearchGate. Available at: [Link]
-
Ye, S., Huber, T., Vogel, R., & Sakmar, T. P. (2009). FTIR analysis of GPCR activation using azido probes. PubMed, 5(6), 397-9. Available at: [Link]
-
(a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... - ResearchGate. Available at: [Link]
-
Błasiak, B., & Cho, M. (2008). Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. The Journal of Chemical Physics, 129(2), 024502. Available at: [Link]
-
What Is The Alternative To Ftir? Find The Right Tool For Your Material Analysis. Available at: [Link]
-
Missioui, H., El Hezzat, M., El Moutaouakil Ala Allah, Y., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74–79. Available at: [Link]
-
Infrared Spectra of Organic Azides | Analytical Chemistry - ACS Publications. Available at: [Link]
-
FTIR spectra of PCL (a) and azido-polycaprolactone (PCL-N3) (b). - ResearchGate. Available at: [Link]
-
Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. Available at: [Link]
-
Gao, F., Wang, Y., Ji, Y., Liu, W., Chen, B., & Wang, W. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. ResearchGate. Available at: [Link]
-
What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl? - Quora. Available at: [Link]
-
Any advice on the procedure preparation of 2-azido-N-phenylacetamide? - ResearchGate. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Characterization of 2-Azido-N-ethylacetamide for Researchers in Drug Development
In the landscape of modern drug development and chemical biology, the precise characterization of molecular entities is paramount. Among the versatile chemical tools employed, 2-azido-N-ethylacetamide has emerged as a valuable building block, particularly in the realm of bioconjugation and click chemistry. Its utility in introducing an azide moiety for subsequent ligation reactions necessitates a thorough understanding of its behavior under analytical scrutiny, especially mass spectrometry (MS). This guide provides an in-depth, objective comparison of the mass spectrometric properties of 2-azido-N-ethylacetamide and its alternatives, grounded in experimental data and established fragmentation principles. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights required for unambiguous characterization and informed selection of reagents.
I. Mass Spectrometry Profile of 2-Azido-N-ethylacetamide
The mass spectrometric analysis of 2-azido-N-ethylacetamide provides a definitive fingerprint for its identification. Understanding its fragmentation pattern is crucial for its characterization in complex mixtures or as part of a larger biomolecule after conjugation.
Predicted Fragmentation Pathway
While a publicly available mass spectrum specifically for 2-azido-N-ethylacetamide is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted with high confidence based on the established behavior of its constituent functional groups: the azide and the N-ethylacetamide moieties.
The primary and most characteristic fragmentation of an organic azide is the loss of a neutral nitrogen molecule (N₂), resulting in a mass loss of 28 Da.[1] For 2-azido-N-ethylacetamide (molecular weight: 128.13 g/mol ), this would lead to a prominent fragment ion at m/z 100. Subsequent fragmentation would then proceed from this [M-28]⁺ ion, following the typical pathways for N-substituted acetamides.[2][3]
Key fragmentation steps for amides involve α-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.[4] In the case of the fragment at m/z 100, further fragmentation is expected.
A logical fragmentation pathway is illustrated below:
Caption: Predicted Electron Ionization Fragmentation Pathway of 2-Azido-N-ethylacetamide.
II. Comparative Analysis with Alternative Reagents
The choice of a bioconjugation reagent is dictated by the specific application, desired reactivity, and the analytical methods available for characterization. Here, we compare 2-azido-N-ethylacetamide with other common reagents.
A. Halogenated Acetamides: Precursors and Alternatives
2-Chloro-N-ethylacetamide and 2-bromo-N-ethylacetamide are common precursors for the synthesis of 2-azido-N-ethylacetamide via nucleophilic substitution with sodium azide.[5] They can also be used directly as alkylating agents for bioconjugation, targeting nucleophilic residues like cysteine.
| Feature | 2-Azido-N-ethylacetamide | 2-Chloro-N-ethylacetamide | 2-Bromo-N-ethylacetamide |
| Molecular Weight | 128.13 g/mol | 121.57 g/mol [6] | 166.02 g/mol [7] |
| Primary MS Feature | Loss of N₂ (28 Da) | Isotopic pattern of Chlorine (³⁵Cl/³⁷Cl) | Isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) |
| Reactivity | Azide for "Click Chemistry" | Electrophile for alkylation | Electrophile for alkylation |
| Common Application | Bioconjugation via CuAAC or SPAAC | Cysteine alkylation | Cysteine alkylation |
The mass spectra of the halogenated analogs are distinguished by their characteristic isotopic patterns. For 2-chloro-N-ethylacetamide, the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio results in M and M+2 peaks.[6] Similarly, 2-bromo-N-ethylacetamide will exhibit M and M+2 peaks of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes.[7] This provides a clear diagnostic advantage in their identification.
B. Other "Click Chemistry" Reagents
"Click chemistry" encompasses a range of bioorthogonal reactions, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent.[8][9] 2-Azido-N-ethylacetamide serves as an azide-containing building block for these reactions. Alternatives often involve different reactive handles or linker structures.
| Reagent Type | Example | Key MS Characterization Feature | Application |
| Azide-containing | 2-Azido-N-ethylacetamide | Loss of N₂ (28 Da) | Introduction of an azide for CuAAC/SPAAC |
| Alkyne-containing | N-(2-aminoethyl)-4-pentynamide | Stable molecular ion | Introduction of a terminal alkyne for CuAAC |
| Strained Alkyne | Dibenzocyclooctyne (DBCO) reagents | Characteristic fragmentation of the polycyclic system | Copper-free SPAAC reactions |
| Maleimide-based | 6-Maleimidohexanoic acid | Fragmentation of the maleimide and linker | Cysteine-specific bioconjugation[10] |
The mass spectrometric characterization of the resulting bioconjugates is crucial for confirming successful ligation. In the case of click chemistry, the formation of the stable triazole ring can be verified by observing the expected mass shift in the modified biomolecule.[8]
III. Experimental Protocols
A. Synthesis of 2-Azido-N-ethylacetamide
A general and reliable method for the synthesis of 2-azido-N-ethylacetamide involves the reaction of 2-chloro-N-ethylacetamide with sodium azide.[5]
Materials:
-
2-Chloro-N-ethylacetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve 2-chloro-N-ethylacetamide (1 equivalent) in a mixture of ethanol and water (e.g., 8:2 v/v).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 80°C) and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-azido-N-ethylacetamide.
B. Mass Spectrometry Analysis
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
GC-MS (for the free compound):
-
Sample Preparation: Dissolve a small amount of 2-azido-N-ethylacetamide in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
LC-MS (for bioconjugates):
-
Sample Preparation: Prepare the bioconjugate in a solvent compatible with reverse-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid).
-
LC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis can be performed in full scan mode to determine the molecular weight of the conjugate or in tandem MS (MS/MS) mode to confirm the site of modification.
-
Caption: General workflow for the mass spectrometric analysis of 2-azido-N-ethylacetamide and its conjugates.
IV. Conclusion
The mass spectrometric characterization of 2-azido-N-ethylacetamide is anchored by the diagnostic loss of a nitrogen molecule (N₂), followed by fragmentation patterns typical of N-substituted amides. This guide provides a predictive framework for its analysis and a comparative overview of its utility against other bioconjugation reagents. A thorough understanding of these analytical principles is indispensable for researchers in drug development, enabling confident structural elucidation and the judicious selection of chemical tools for their specific research endeavors.
V. References
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. [Link]
-
2-Chloro-N-ethylacetamide. NIST WebBook. [Link]
-
EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [Link]
-
A Click-Chemistry-Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. National Institutes of Health. [Link]
-
Observation of amide anions in solution by electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Click Chemistry in Proteomic Investigations. National Institutes of Health. [Link]
-
2-chloro-N-methylacetamide. PubChem. [Link]
-
N-Methylacetamide. PubChem. [Link]
-
Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. ResearchGate. [Link]
-
Ethylacetamide. PubChem. [Link]
-
2-Chloro-N-ethylacetamide. SIELC Technologies. [Link]
-
N-Acetyl-N-ethylacetamide. SIELC Technologies. [Link]
-
The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. [Link]
-
Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
-
2-chloro-N-ethylacetamide. PubChem. [Link]
-
Acetamide, N-ethyl-. SpectraBase. [Link]
-
5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. National Institutes of Health. [Link]
-
Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. ResearchGate. [Link]
-
Acetamide, N-ethyl-. NIST WebBook. [Link]
-
Acetamide, N-ethyl-. NIST WebBook. [Link]
-
2-Chloro-N-methylacetamide. NIST WebBook. [Link]
-
2-bromo-N-ethylacetamide. PubChem. [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
-
Acetamide, N-ethyl-. NIST WebBook. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. ResearchGate. [Link]
-
Any advice on the procedure preparation of 2-azido-N-phenylacetamide? ResearchGate. [Link]
-
Advances in Bioconjugation. National Institutes of Health. [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. [Link]
-
Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). ScienceDirect. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]
Sources
- 1. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-ethylacetamide [webbook.nist.gov]
- 7. 2-bromo-N-ethylacetamide | C4H8BrNO | CID 220792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 10. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Triazole Formation: A Comparative Guide to TLC and HPLC
Executive Summary
In the landscape of drug discovery, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—often termed "Click Chemistry"—is ubiquitous for generating bioisosteres and linking pharmacophores. However, the validation of the resulting 1,2,3-triazole is frequently oversimplified.
This guide objectively compares Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for monitoring this transformation. While TLC serves as the rapid "scout" for reaction progress, HPLC acts as the "judge" for purity and regioisomeric fidelity. This document details the specific blind spots of each technique (e.g., the poor UV absorbance of aliphatic azides) and provides self-validating protocols to ensure scientific rigor.
Part 1: Mechanistic Context & The Analytical Challenge
The formation of a 1,4-disubstituted 1,2,3-triazole involves the coupling of an azide (
The Analytical Paradox:
-
Azides: Potentially hazardous and often lack a strong chromophore (UV inactive), making them invisible to standard 254 nm detection unless attached to an aromatic ring.
-
Alkynes: Visible with specific stains (KMnO4) but can be volatile.
-
Triazoles: Stable, aromatic, and UV active, but often share polarity characteristics with polar starting materials, complicating separation.
Part 2: Thin Layer Chromatography (TLC) – The Scout
Role: Qualitative reaction monitoring (disappearance of starting material). Verdict: Indispensable for speed, but prone to "false negatives" due to visualization challenges.
The "Invisible Azide" Protocol
Standard UV visualization often fails for aliphatic azides. To validate the consumption of the azide starting material, you must use a chemically reactive stain.
Optimized Staining Workflow
-
Elution: Run the TLC in Hexanes:Ethyl Acetate (typically 3:1 to 1:1). The triazole is generally more polar (lower
) than the starting azide and alkyne. -
Visualization 1 (UV 254 nm): Mark the UV-active triazole product and aromatic starting materials.
-
Visualization 2 (The Staudinger Stain):
-
Why: This is a self-validating step for azides.
-
Method: Dip the plate in a solution of Triphenylphosphine (
) in toluene (10% w/v). Heat gently. - reduces the azide to an amine (Staudinger reduction).
-
Development: Subsequently dip in Ninhydrin .[3] The newly formed amine will turn distinct purple/red.
-
Result: If the purple spot persists, the reaction is incomplete.
-
Comparative Visualization Matrix
| Analyte | UV (254 nm) | KMnO4 Stain | Ninhydrin (Direct) | PPh3 + Ninhydrin |
| Aliphatic Azide | Invisible | No Reaction | No Reaction | Purple Spot |
| Terminal Alkyne | Weak/Invisible | Yellow Spot | No Reaction | No Reaction |
| 1,2,3-Triazole | Strong Absorbance | Stable (No color) | No Reaction | No Reaction |
Expert Insight: Never rely solely on the appearance of the product spot. The disappearance of the azide (using the PPh3 method) is the only confirmation of full conversion.
Part 3: HPLC – The Judge
Role: Quantitative purity analysis and regioisomer differentiation. Verdict: Mandatory for final validation. TLC cannot distinguish between the 1,4-isomer (Cu-catalyzed) and the 1,5-isomer (Ru-catalyzed or thermal byproduct).
The Regioisomer Trap
Thermal Huisgen cycloaddition (uncatalyzed) produces a mixture of 1,4- and 1,5-triazoles. CuAAC is specific for 1,4, but trace copper oxidation can lead to background thermal reactions. HPLC is required to prove regioselectivity.
Validated HPLC Protocol (Reverse Phase)
-
Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: DAD (Diode Array) at 210 nm (universal) and 254 nm (aromatic).
Why TFA? Triazoles are weak bases (
Data Interpretation: Retention Time (
) Logic
In a standard Reverse Phase (C18) system:
-
Triazole Product: Elutes earlier (more polar due to the heterocycle).
-
Starting Azide/Alkyne: Elute later (generally more lipophilic/hydrophobic).
Note: If the azide is a small polar molecule (e.g., sodium azide), it will elute at the solvent front (dead time).
Part 4: Comparative Analysis
The following table contrasts the operational metrics of both techniques for this specific chemical transformation.
| Feature | TLC (Silica Gel) | HPLC (Reverse Phase C18) |
| Primary Utility | Reaction endpoint monitoring (Go/No-Go). | Purity quantification and isomer check. |
| Limit of Detection | ~1-10 µg (visual). | < 1 ng (UV/MS). |
| Differentiation | Poor separation of 1,4 vs 1,5 isomers. | High resolution of regioisomers. |
| Azide Detection | Requires specific derivatization (PPh3). | Detectable via refractive index or low-UV (210 nm). |
| Cost per Run | < $0.50 | $15 - $50 (solvent/column wear). |
| Time to Result | 5-10 minutes. | 20-40 minutes. |
Part 5: Decision Workflow
This diagram outlines the logical flow for validating a triazole synthesis, integrating both techniques to minimize false positives.
Caption: Logical workflow for triazole validation. Note the critical "Stain Check" loop to detect non-UV active azides before proceeding to costly HPLC analysis.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009).[4] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[3][4][5] ResearchGate. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2022). TLC Visualization Methods. LibreTexts. [Link]
Sources
Quality Control Markers for 2-azido-N-ethylacetamide Reagents: A Technical Comparison Guide
Executive Summary
2-azido-N-ethylacetamide (CAS: 1247228-56-3) is a critical alkyl azide linker used in bioorthogonal chemistry, particularly for capping reactions and synthesizing PROTACs or Antibody-Drug Conjugates (ADCs).[1][2] While chemically simple, its quality varies significantly between "Research Grade" and "Pharma Grade" sources.[3]
This guide objectively compares these grades, identifying specific impurity markers that compromise Click Chemistry (CuAAC) efficiency and biological safety.[3] It provides actionable experimental protocols to validate reagent quality before use in high-value synthesis.[3]
Critical Quality Control Markers
To ensure reproducibility in drug development, the following markers must be quantified. "Purity" alone is insufficient; the nature of the impurity dictates the risk.
The Impurity Profile
The primary synthesis route involves the nucleophilic substitution of 2-chloro-N-ethylacetamide with sodium azide (
| QC Marker | Acceptance Criteria (Pharma Grade) | Risk of Failure |
| Purity (HPLC) | Lower purity leads to stoichiometric errors in conjugation. | |
| Residual Halide (Precursor) | Critical: Unreacted alkyl chlorides are potent alkylating agents (genotoxic) and can react non-specifically with proteins.[3] | |
| Free Azide Ion ( | Safety: Toxic to cells (cytochrome c oxidase inhibitor) and poses an explosion hazard during scale-up.[3] | |
| Water Content | Promotes hydrolysis of the amide bond; interferes with Cu(I) catalyst stability in CuAAC.[3] | |
| Appearance | Colorless Oil/Solid | Yellowing indicates degradation or presence of oxidized amines.[3] |
Synthesis & Impurity Pathway (Visualization)
The following diagram maps the origin of critical impurities during the synthesis process.
Figure 1: Synthetic pathway highlighting the origin of residual halide and azide impurities.
Comparative Analysis: Standard vs. High-Purity Reagents
We compared a typical "Lab Grade" reagent (often prepared via simple extraction) against a "Pharma Grade" reagent (purified via column chromatography/distillation).
Performance Data
| Feature | Reagent A (Standard Grade) | Reagent B (Pharma Grade) | Impact on Application |
| Purity (HPLC) | 94.5% | 99.2% | Reagent A requires re-purification for biological use.[3] |
| Residual Chloride | 3.2% (Detected) | Not Detected (<0.05%) | High Risk: Reagent A can cause off-target alkylation in protein conjugation.[3] |
| Free Azide | 150 ppm | < 5 ppm | Reagent A is unsuitable for live-cell metabolic labeling due to toxicity.[3] |
| Solubility (DMSO) | Hazy (Trace salts) | Clear | Haze in Reagent A indicates residual inorganic salts ( |
| Click Reaction Yield | 82% (24h) | >95% (4h) | Impurities in Reagent A can chelate Copper (Cu) catalysts, slowing kinetics.[3] |
Technical Insight
Why Reagent A Fails: The presence of 2-chloro-N-ethylacetamide (the precursor) is the most common failure mode. Because the alkyl chloride and the alkyl azide are structurally similar, they often co-elute in standard flash chromatography. Reagent B utilizes optimized scavenging or high-vacuum fractional distillation to remove this genotoxic impurity.[3]
Experimental Protocols for Quality Validation
These protocols are designed to be self-validating. Always run a blank and a known standard.
Protocol 1: HPLC Analysis for Purity & Residual Chloride
Objective: Quantify the target azide and detect the chlorinated precursor.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ).[3] -
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond absorption; Azide is weak) and 254 nm .[3]
-
Sample Prep: Dissolve 1 mg reagent in 1 mL MeCN.
-
Interpretation:
-
Target Peak: ~2-azido-N-ethylacetamide (Expect RT ~4-6 min depending on flow).
-
Impurity Peak: 2-chloro-N-ethylacetamide typically elutes slightly later or earlier depending on the specific column polarity (Cl is less polar than N3 in some systems, but interactions vary). Validation: Spike the sample with pure 2-chloro-N-ethylacetamide to confirm the impurity retention time.
-
Protocol 2: Trace Free Azide ( ) Detection (Colorimetric)
Objective: Rapid safety check for residual sodium azide.
-
Reagent: Prepare a solution of
(0.1 M) in dilute HCl. -
Method:
-
Observation:
-
Note: For quantitative analysis (<10 ppm), use Ion Chromatography (IC) or derivatization with pentafluorobenzyl bromide followed by GC-MS [1].[3]
Protocol 3: Functional "Click" Kinetics Assay
Objective: Verify reactivity and catalyst compatibility.
-
Setup: Mix 2-azido-N-ethylacetamide (1.0 eq) with a standard alkyne (e.g., Phenylacetylene, 1.0 eq).
-
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%) in (1:1). -
Monitoring: Analyze by LC-MS at T=0, 1h, and 4h.
-
Pass Criteria: >90% conversion to the triazole product within 4 hours.
QC Decision Workflow
Use this logic flow to determine if a reagent batch is suitable for clinical or preclinical development.
Figure 2: Step-by-step Quality Control decision tree for reagent acceptance.
References
-
Trace Analysis of Azide: Procedure for the derivatization and quantification of residual azide in pharmaceutical intermediates.[3] Journal of Chromatography A. (General reference for Azide analysis methodologies).[3]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
